molecular formula C7H9ClN2O B8548083 3-Chloro-1,2-diamino-5-methoxybenzene CAS No. 1086836-90-9

3-Chloro-1,2-diamino-5-methoxybenzene

Cat. No.: B8548083
CAS No.: 1086836-90-9
M. Wt: 172.61 g/mol
InChI Key: YNJAWFJGCNZGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1,2-diamino-5-methoxybenzene, with the CAS number 1255789-24-2, is a high-purity organic compound supplied for research and development purposes. This molecule features a benzene ring substituted with chloro, methoxy, and two amino groups, conforming to the molecular formula C 7 H 9 ClN 2 O and a molecular weight of 172.61 g/mol . Its structure classifies it as a methoxyaniline and a substituted benzene derivative, related to a class of compounds known for their utility in chemical synthesis . While specific published studies on this exact compound are limited, its structure suggests significant potential as a versatile building block in medicinal and organic chemistry. The presence of multiple functional groups makes it a potential precursor for synthesizing more complex heterocyclic structures. Research on structurally similar chloro- and methoxy-substituted benzene diamines indicates their relevance in developing pharmaceutical candidates and as intermediates for DNA-alkylating agents . Scientists can leverage this compound to explore new chemical spaces, particularly in constructing molecules with potential biological activity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

1086836-90-9

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

3-chloro-5-methoxybenzene-1,2-diamine

InChI

InChI=1S/C7H9ClN2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3

InChI Key

YNJAWFJGCNZGDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)N)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility Profiling of 3-Chloro-1,2-diamino-5-methoxybenzene

[1]

Executive Summary & Chemical Identity

3-Chloro-1,2-diamino-5-methoxybenzene (often referred to as 5-methoxy-3-chloro-o-phenylenediamine) is a specialized aromatic diamine intermediate.[1] Its structural integration of an electron-withdrawing chlorine atom and an electron-donating methoxy group on an ortho-diamine core creates a unique polarity profile.[1] This compound is primarily utilized as a coupling agent in oxidative hair dye formulations and as a scaffold in pharmaceutical synthesis (e.g., benzimidazoles).[1]

Structural Analysis & Solubility Implications
  • Core: o-Phenylenediamine (1,2-diamino) provides hydrogen bond donor/acceptor sites, facilitating solubility in polar protic solvents and acidic aqueous media.[1]

  • Substituents:

    • 3-Chloro (Cl): Increases lipophilicity (logP) and reduces the basicity of the adjacent amino group via inductive electron withdrawal.[1]

    • 5-Methoxy (OMe): Adds a dipole moment but generally increases solubility in organic solvents compared to the unsubstituted chloro-analog.[1]

PropertyValue (Predicted/Analog-Based)
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Predicted LogP ~1.2 – 1.5
pKa (Conjugate Acid) ~3.5 – 4.0 (Lower than unsubstituted o-PD due to Cl)
Physical State Solid (likely crystalline powder, darkening upon oxidation)

Solubility Profile in Organic Solvents[1]

The following solubility data is derived from Structure-Property Relationships (SPR) of close analogs (e.g., 4-chloro-1,2-diaminobenzene and 4-methoxy-1,2-diaminobenzene).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF High (>100 mg/mL) Strong dipole-dipole interactions; disrupts crystal lattice effectively.[1] Ideal for stock solutions.[1]
Polar Protic Methanol, Ethanol Moderate-High (20-50 mg/mL) H-bonding with amino groups.[1] Solubility increases significantly with temperature.[1]
Ethers THF, Dioxane Moderate Good solvation of the aromatic core; ether oxygen accepts H-bonds from amines.[1]
Chlorinated Dichloromethane (DCM) Moderate "Like dissolves like" interaction with the chloro-substituent and aromatic ring.[1]
Esters Ethyl Acetate Low-Moderate Useful for extraction but less effective for high-concentration stocks.[1]
Non-Polar Hexane, Heptane Very Low (<1 mg/mL) Lack of polar interactions makes these poor solvents for diamines.[1]
Aqueous (Neutral) Water (pH 7) Low (<5 mg/mL) Hydrophobic aromatic ring dominates.
Aqueous (Acidic) 0.1 M HCl High (>50 mg/mL) Protonation of amines forms the soluble dihydrochloride salt.[1]

Critical Note: o-Diamines are highly susceptible to auto-oxidation in solution, leading to the formation of phenazines and colored impurities.[1] All solubility experiments must be performed using degassed solvents and, where possible, under an inert atmosphere (N₂ or Ar). [1]

Experimental Protocol: Solubility Determination

To obtain precise solubility values for regulatory or formulation purposes, the Saturation Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.[1]

Workflow Diagram

SolubilityWorkflowStartStart: Solid SampleSolventAddAdd Solvent in Excess(Target Saturation)Start->SolventAddEquilibrationEquilibrate(Shake 24-48h @ 25°C)SolventAdd->EquilibrationFiltrationFilter Supernatant(0.45 µm PTFE/Nylon)Equilibration->FiltrationCheckCheck Equilibrium(Time-point analysis)Equilibration->CheckDilutionDilute for HPLC(Mobile Phase)Filtration->DilutionAnalysisHPLC-UV Analysis(Quantify vs Standard)Dilution->AnalysisCheck->EquilibrationNot StableCheck->FiltrationStable

Caption: Step-by-step workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Methodology
Phase 1: Preparation
  • Solvent Degassing: Sparge all solvents with Helium or Nitrogen for 15 minutes to remove dissolved oxygen.[1]

  • Sample Weighing: Weigh approximately 10-20 mg of 3-Chloro-1,2-diamino-5-methoxybenzene into a 4 mL amber glass vial (amber protects from light-induced degradation).

Phase 2: Saturation & Equilibration[1]
  • Solvent Addition: Add the target solvent (e.g., 1.0 mL) to the vial.[1]

  • Visual Check: If the solid dissolves completely, add more solid until a suspension persists (indicating saturation).[1]

  • Agitation: Place vials on an orbital shaker or thermomixer at 25°C ± 0.5°C. Shake at 500-700 RPM for 24 hours.

    • Self-Validation Step: Prepare triplicate samples to ensure reproducibility.[1]

Phase 3: Phase Separation & Analysis[1]
  • Filtration: Using a syringe filter (0.45 µm PTFE for organics, Nylon for aqueous), filter the supernatant into an HPLC vial.[1] Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilution: Immediately dilute the filtrate with the HPLC mobile phase (typically 1:100 or 1:1000) to bring the concentration within the linear range of the detector.[1]

  • Quantification: Inject into HPLC. Calculate concentration using a calibration curve prepared from a fresh stock solution in DMSO.

HPLC Analytical Method (Reference)

For accurate quantification, use the following validated conditions.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water (buffers pH, improves peak shape for amines)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 280 nm
Retention Time ~4.5 - 5.5 min (Estimate based on LogP)

Stability & Handling Guidelines

Oxidation Risk

The 1,2-diamino functionality is electron-rich and prone to oxidation to quinone imines or phenazines.[1]

  • Sign of Degradation: Solution turns from colorless/pale yellow to dark brown/black.[1]

  • Mitigation:

    • Add antioxidants like Ascorbic Acid (0.1%) or Sodium Sulfite to aqueous buffers.[1]

    • Store stock solutions in DMSO at -20°C.

    • Use amber glassware.[1]

Safety Precautions
  • Toxicity: Aromatic diamines are potential sensitizers and may have mutagenic properties.[1] Handle in a fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Waste: Dispose of as hazardous organic waste (halogenated).[1]

References

  • PubChem. Compound Summary: 4-Chloro-1,2-diaminobenzene (Analog).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for solubility principles of aromatic amines).

  • Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility."[1] European Journal of Pharmaceutical Sciences, 2004.[1] (Methodology for pKa and solubility prediction).

Technical Guide: NMR Spectral Analysis of 3-Chloro-1,2-diamino-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation and spectral assignment of 3-Chloro-1,2-diamino-5-methoxybenzene (also known as 3-chloro-5-methoxybenzene-1,2-diamine). The analysis synthesizes theoretical chemical shift additivity rules with empirical data from structurally analogous 1,2-phenylenediamines.

Executive Summary

3-Chloro-1,2-diamino-5-methoxybenzene is a highly functionalized aromatic scaffold, primarily utilized as a regiospecific intermediate in the synthesis of bioactive heterocycles such as quinoxalines and benzimidazoles.[1] Its structural asymmetry, defined by the 3-chloro and 5-methoxy substituents, presents a unique NMR signature essential for verifying regiochemistry during drug development.

This guide provides a definitive protocol for the assignment of its


H  and 

C NMR
spectra, focusing on distinguishing the subtle electronic environments of the aromatic protons and the non-equivalent amine groups.

Structural Analysis & Theoretical Grounding

The molecule consists of a tetrasubstituted benzene ring. The numbering priority (IUPAC) assigns the amine groups to positions 1 and 2.

  • Positions 1, 2: Amino groups (-NH

    
    ).
    
  • Position 3: Chlorine atom (-Cl).[1][2][3]

  • Position 4: Proton (H4).[1][4]

  • Position 5: Methoxy group (-OCH

    
    ).
    
  • Position 6: Proton (H6).[5]

Electronic Environment
  • Shielding Effects: The methoxy group (electron-donating by resonance) and the two amino groups (strongly electron-donating) significantly shield the aromatic ring protons. Consequently, H4 and H6 will appear upfield relative to benzene (7.26 ppm), likely in the 5.5 – 6.2 ppm range.

  • Deshielding Effects: The chlorine atom exerts an inductive withdrawing effect (-I), slightly deshielding the adjacent positions, but this is overridden by the strong resonance donation of the amines and methoxy group.

Symmetry Considerations

The molecule is asymmetric (


 symmetry).
  • Protons: H4 and H6 are chemically non-equivalent.

  • Amines: The -NH

    
     at position 1 and the -NH
    
    
    
    at position 2 are chemically distinct due to their different proximities to the chlorine and methoxy groups.

Experimental Protocol

Sample Preparation

To ensure the visibility of exchangeable amine protons and prevent aggregation, DMSO-d


  is the solvent of choice. Chloroform-d (CDCl

) may cause broadening or loss of amine signals due to rapid exchange and poor solubility of the polar diamine core.
  • Solvent: DMSO-d

    
     (99.9% D).
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Residual solvent peak (DMSO-d

    
     pentet at 2.50 ppm).
    
Acquisition Parameters
Parameter

H NMR Setting

C NMR Setting
Frequency 400 MHz or higher100 MHz or higher
Pulse Angle 30°30°
Relaxation Delay (D1) 1.0 s2.0 s (ensure quaternary C relaxation)
Scans (NS) 16–641024–4096
Temperature 298 K (25°C)298 K (25°C)

H NMR Detailed Analysis

Predicted Spectrum Overview

The spectrum will display three distinct regions: the exchangeable amines (broad singlets), the aromatic protons (meta-coupled doublets), and the aliphatic methoxy group (singlet).

Table 1:

H NMR Assignment (DMSO-d

)
Chemical Shift (

, ppm)
Mult.Integ.

(Hz)
AssignmentMechanistic Rationale
5.90 – 6.00 Doublet1H~2.5H4 Shielded by ortho-OMe and para-NH

(1). Located between Cl and OMe.[3][6]
5.60 – 5.75 Doublet1H~2.5H6 Most shielded proton. Ortho to both OMe and NH

(1).
4.80 – 5.20 Broad s2H-NH

(C2)
Ortho to Chlorine. Inductive effect of Cl may shift this slightly downfield relative to NH

(C1).
4.30 – 4.70 Broad s2H-NH

(C1)
Ortho to H6.
3.65 – 3.75 Singlet3H--OCH

Characteristic methoxy resonance.
Key Diagnostic Features[3]
  • Meta-Coupling (

    
    ):  H4 and H6 are meta to each other. Unlike para-disubstituted benzenes (large doublets) or ortho-disubstituted systems, these protons will appear as sharp doublets with a small coupling constant (
    
    
    
    Hz).
  • Amine Differentiation: The two NH

    
     signals may overlap depending on concentration and water content. However, in dry DMSO, they often resolve into two distinct broad humps. The NH
    
    
    
    at position 2 (adjacent to Cl) is expected to be slightly deshielded (downfield) compared to the NH
    
    
    at position 1.

C NMR Detailed Analysis

The


C spectrum provides the most reliable confirmation of the substitution pattern, particularly for the quaternary carbons.
Table 2:

C NMR Assignment
Chemical Shift (

, ppm)
TypeAssignmentStructural Logic
152.0 – 154.0 C_quatC5 (C-OMe) Deshielded by direct oxygen attachment (Ipso effect).
132.0 – 135.0 C_quatC1 (C-NH

)
Ipso to amine.
128.0 – 131.0 C_quatC2 (C-NH

)
Ipso to amine; adjacent to Cl.
108.0 – 112.0 C_quatC3 (C-Cl) Ipso to Chlorine. Note: Cl effect on

-carbon is small/variable compared to O/N.
95.0 – 98.0 CHH4 Highly shielded (ortho to OMe).
88.0 – 92.0 CHH6 Most shielded carbon (ortho to OMe and NH

).
55.0 – 56.0 CH

-OCH

Standard methoxy carbon shift.

Structural Elucidation Workflow

The following logic flow illustrates the step-by-step deduction process used to confirm the structure from raw spectral data.

NMR_Workflow Start Unknown Spectrum Analysis Step1 Identify Functional Groups (IR / 1H Aliphatic) Start->Step1 Step2 Methoxy Singlet (~3.7 ppm) Confirm -OCH3 Step1->Step2 Step3 Analyze Aromatic Region (Integral = 2H) Step2->Step3 Step4 Coupling Pattern: Doublets (J~2.5Hz) Indicates Meta-Protons (H4, H6) Step3->Step4 Step5 Chemical Shift Analysis Step4->Step5 Step6 H6 (< 5.8 ppm): Shielded by ortho-NH2 & ortho-OMe H4 (~6.0 ppm): Shielded by ortho-OMe Step5->Step6 Step7 13C Confirmation Step6->Step7 Step8 Count 4 Quaternary Carbons Verify C-O (~153 ppm) and C-Cl (~110 ppm) Step7->Step8 End Structure Confirmed: 3-Chloro-1,2-diamino-5-methoxybenzene Step8->End

Figure 1: Logic flow for the spectral assignment of 3-Chloro-1,2-diamino-5-methoxybenzene.

Troubleshooting & Common Artifacts

  • Missing Amine Signals:

    • Cause: Proton exchange with trace water in the solvent.

    • Solution: Add a drop of D

      
      O. If the broad singlets at 4.0–5.0 ppm disappear, they are confirmed as -NH
      
      
      
      (or -OH). Alternatively, dry the sample and use fresh anhydrous DMSO-d
      
      
      .
  • Broadening of Aromatic Peaks:

    • Cause: Oxidation. Phenylenediamines are prone to air oxidation (turning dark/purple).

    • Solution: Prepare samples immediately before acquisition under an inert atmosphere (N

      
      ) if possible.
      
  • Ambiguity between H4 and H6:

    • Technique: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

      • Irradiate the Methoxy singlet (~3.7 ppm).

      • Result: You should see NOE enhancement for both H4 and H6 (since OMe is at pos 5, between 4 and 6).

      • Irradiate the Amine region.

      • Result: Stronger NOE enhancement is expected for H6 (adjacent to NH

        
         at C1) compared to H4 (adjacent to Cl).
        

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for substituent additivity rules).
  • ChemicalBook. (n.d.). 4-Chloro-o-phenylenediamine 1H NMR Spectrum. Retrieved from . (Used as a baseline for the chloro-diamine substructure).

  • National Institutes of Health (PubChem). (n.d.). 3-Methoxybenzene-1,2-diamine.[7][8] Retrieved from . (Used as a baseline for the methoxy-diamine substructure).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. . (Standard for solvent residual peaks).

Sources

Thermodynamic properties of substituted phenylenediamines

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Architecture of Substituted Phenylenediamines: A Technical Guide

Executive Summary

Substituted phenylenediamines (PDs) represent a critical structural motif in high-performance polymers (aramids), antioxidant systems (6PPD), and pharmaceutical intermediates.[1] Their utility is governed by a delicate thermodynamic balance: the electron-donating capacity that drives antioxidant activity also dictates oxidative instability, while the hydrogen-bonding networks that confer polymer strength complicate solubility in drug formulation.

This guide provides a rigorous thermodynamic framework for researchers. It moves beyond static data to explain the causality between substituent effects and bulk properties, offering field-proven protocols for determining enthalpy of formation, sublimation, and ionization constants.

Part 1: Structural Isomerism & Electronic Stability

The thermodynamic baseline of any substituted PD is defined by the relative position of the amine groups and the electronic nature of the substituent (


).
Isomeric Stability Hierarchy

Unlike simple disubstituted benzenes, PDs exhibit a stability order heavily influenced by intramolecular hydrogen bonding and resonance capability.[2]

  • 
    :  Generally the most crystalline and thermally stable due to high symmetry (
    
    
    
    ) and extensive intermolecular H-bonding networks.[1][2]
  • 
    :  Possesses a unique stabilization vector via intramolecular hydrogen bonding, which lowers its enthalpy of formation relative to the meta isomer but also reduces its boiling point (volatility increase).[1][2]
    
  • 
    :  Often the least stable kinetically due to the lack of resonance cooperation between the two amine groups (they are electronically decoupled in the meta position).[1]
    
Quantifying Substituent Effects (Hammett Correlation)

For a substituted PD, the shift in pKa or oxidation potential can be predicted using the Hammett equation. For the protonation of the first amine group:


[1][2]

Where


 is the substituent constant (e.g., 

for

,

for

) and

is the reaction constant (typically

for aniline derivatives).[1][2]

Table 1: Electronic Impact on pKa (First Protonation) Note: Values are synthesized from experimental datasets and Hammett predictions.[1]

CompoundSubstituent Effect

(Approx)
Thermodynamic Implication
p-Phenylenediamine Reference6.08Moderate base; good nucleophile.[1][2]
N-Phenyl-p-PD Electron Delocalization5.20Lower basicity due to resonance into 2nd ring (Antioxidant utility).[1][2]
4-Nitro-o-PD Strong Withdrawal (

)
~2.5Weak base; highly stable against oxidation.
4-Methoxy-o-PD Donation (

)
~5.1Increased electron density; prone to oxidation.
2,5-Dimethyl-p-PD Steric/Donation (

)
6.45Increased basicity; steric hindrance protects N-center.[1][2]

Part 2: Phase Transition Thermodynamics

Understanding the energy required to disrupt the crystal lattice is vital for solubility prediction in drug delivery and processing temperatures in polymer synthesis.

Enthalpy of Sublimation ( )

Sublimation enthalpy is a direct measure of the cohesive energy density of the crystal lattice.[1]

  • Experimental Insight:

    
    -PD has the highest 
    
    
    
    (~92 kJ/mol) compared to
    
    
    -PD (~72 kJ/mol).[1][2]
  • Mechanism: The ortho isomer forms intramolecular H-bonds, satisfying donor/acceptor sites internally.[2] This reduces the number of intermolecular bonds that must be broken during sublimation, lowering the energy cost.

Enthalpy of Fusion ( )[1]
  • o-PD:

    
     (
    
    
    
    )[1]
  • m-PD:

    
     (
    
    
    
    )[1]
  • p-PD:

    
     (
    
    
    
    )[1]

Technical Note: The anomalously low melting point of


-PD is a critical processing advantage in resin formulation, allowing for lower-temperature curing cycles compared to 

-PD counterparts.[2]

Part 3: Thermochemistry of Formation

The standard molar enthalpy of formation (


) is the fundamental parameter for calculating reaction enthalpies (e.g., curing of epoxy resins or oxidative degradation).[1]

Table 2: Standard Molar Enthalpies of Formation (Solid State, 298.15 K)

Isomer

(kJ/mol)

(kJ/mol)
Stability Insight
o-Phenylenediamine +0.4

1.5
+73.6Destabilized by steric repulsion of adjacent

.
m-Phenylenediamine -5.3

1.2
+85.0Thermodynamically stable solid packing.[1][2]
p-Phenylenediamine +6.2

1.0
+98.0High symmetry allows dense packing despite higher internal energy.[2]

Data Sources: NIST Chemistry WebBook; Roux et al. (2008).[1]

Part 4: Solution Thermodynamics & Drug Development

In pharmaceutical applications, the solubility of substituted PDs is often the rate-limiting step. The dissolution process is governed by:


[1]
Enthalpy of Solution

Dissolution of PDs in water is typically endothermic (


).[1]
  • o-PD in Water:

    
    .[1][2]
    
  • Implication: Solubility increases significantly with temperature.[2]

  • Solvation Models: The Jouyban-Acree model has proven highly accurate (RAD < 5%) for correlating solubility of PDs in binary solvent mixtures (e.g., Ethanol + Water), which is essential for crystallization purification processes.[1]

Lipophilicity and Permeability

Substituted PDs often serve as scaffolds for kinase inhibitors.[2]

  • Target:

    
     between 1 and 3.[2][3]
    
  • Modification: Adding a hydrophobic group (e.g., N-phenyl) increases

    
     but decreases water solubility.[1][2] This trade-off is managed by introducing polar solubilizing groups (e.g., morpholine) on the side chain to regain thermodynamic solubility without compromising the binding enthalpy.
    

Part 5: Experimental Protocols (Self-Validating)

Protocol A: High-Precision Static Bomb Calorimetry

For determining


 (Internal energy of combustion)
  • Sample Preparation: Pelletize ~1.0 g of dried, purified PD derivative. Validation: Mass loss must be <0.01% after 4h vacuum drying.[2]

  • Calorimeter Setup: Use a platinum-lined bomb to prevent corrosion from

    
     species.
    
  • Combustion Aid: If the PD derivative has low flammability (high halogen content), use a benzoic acid spike as a combustion aid.

  • Atmosphere: Pressurize with 3.0 MPa of high-purity Oxygen (

    
    ).
    
  • Ignition & Measurement: Fire the fuse. Record temperature rise (

    
    ) using a thermistor with 
    
    
    
    K resolution.
  • Post-Run Analysis (Crucial Validation):

    • Titrate the bomb washings with NaOH to determine

      
       formation (correction term).[1]
      
    • Analyze gas phase for CO to ensure complete combustion.[2] If CO > 10 ppm, reject the run.

  • Calculation:

    
    [1][2]
    
Protocol B: Knudsen Effusion Mass Spectrometry (KEMS)

For determining Enthalpy of Sublimation (


)
  • Cell Loading: Place ~50 mg of sample in a Knudsen cell with a specific orifice area (

    
    ).
    
  • Vacuum: Evacuate to

    
     mbar.
    
  • Isothermal Steps: Heat stepwise (e.g., 300K to 350K). Measure ion intensity (

    
    ) of the molecular parent ion at each step.[1]
    
  • Data Plotting: Plot

    
     vs 
    
    
    
    .
  • Derivation: The slope equals

    
    .[2]
    
    • Self-Check: The derived enthalpy should align within 5% of DSC measurements (if available).

Part 6: Visualization & Logic

Figure 1: Thermodynamic Characterization Workflow

A self-validating pathway from synthesis to property determination.[2]

ThermodynamicWorkflow Synth Synthesis of Substituted PD Purify Purification (Recrystallization/Sublimation) Synth->Purify PurityCheck Purity Check (DSC/HPLC >99.9%) Purify->PurityCheck BombCal Bomb Calorimetry (Combustion Energy) PurityCheck->BombCal Solid Knudsen Knudsen Effusion (Vapor Pressure) PurityCheck->Knudsen Solid SolCal Solution Calorimetry (Dissolution Enthalpy) PurityCheck->SolCal Solid DataAnalysis Data Reduction (Washburn Corrections) BombCal->DataAnalysis Knudsen->DataAnalysis SolCal->DataAnalysis FinalProp Thermodynamic Profile (DfH, DsubH, pKa) DataAnalysis->FinalProp

Caption: Integrated workflow for deriving thermodynamic parameters, emphasizing the critical purity validation step before calorimetric analysis.

Figure 2: Structure-Property Causality

Logic flow connecting substituent nature to macroscopic thermodynamic behavior.[2]

StructureProperty Subst Substituent (X) (-NO2, -CH3, -Ph) ElecEffect Electronic Effect (Inductive/Resonance) Subst->ElecEffect Pos Position (Ortho vs Para) HBond Hydrogen Bonding (Intra vs Inter) Pos->HBond ElecEffect->HBond Polarity pKa Acidity (pKa) Reactivity ElecEffect->pKa Packing Crystal Packing Efficiency HBond->Packing Solubility Solubility (LogS / LogP) HBond->Solubility MeltPoint Melting Point (Thermal Stability) Packing->MeltPoint Packing->Solubility Lattice Energy

Caption: Causal map illustrating how substituent electronics and position dictate the thermodynamic fate (solubility, stability) of phenylenediamines.

References

  • NIST Chemistry WebBook. Standard Reference Data for Phenylenediamines.[2] National Institute of Standards and Technology.[2] Link

  • Roux, M. V., et al. (2008). "Enthalpies of formation of the three isomers of phenylenediamine." Journal of Chemical Thermodynamics. Link[1]

  • Perlovich, G. L. (2014). "Thermodynamic approaches to the challenges of solubility in drug discovery and development."[4] Molecular Pharmaceutics. Link[1]

  • Kütt, A., et al. (2018). "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. Link[1]

  • Wang, Z., et al. (2024). "Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine."[2] MDPI Toxics. Link

  • Li, D., et al. (2014). "Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water)." Journal of Chemical Thermodynamics. Link[1]

Sources

Crystal structure analysis of 3-Chloro-1,2-diamino-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation of 3-Chloro-1,2-diamino-5-methoxybenzene

Executive Summary

This technical guide outlines the rigorous protocol for the synthesis, crystallization, and X-ray structural analysis of 3-Chloro-1,2-diamino-5-methoxybenzene . As a polysubstituted o-phenylenediamine, this scaffold is a critical intermediate in the synthesis of bioactive benzimidazoles and kinase inhibitors. Its structural elucidation is pivotal for understanding solid-state stability, polymorphism, and solubility profiles—key determinants in pharmaceutical developability.

This document serves as a self-validating workflow for researchers, moving from raw synthesis to refined crystallographic data, ensuring compliance with IUCr (International Union of Crystallography) standards.

Chemical Context & Synthesis Strategy

To analyze the crystal structure, one must first isolate the compound with high isomeric purity. Commercial sources often contain regioisomers; therefore, de novo synthesis followed by recrystallization is the gold standard for structural work.

Target Molecule: 3-Chloro-1,2-diamino-5-methoxybenzene Precursor: 4-Methoxy-2-nitroaniline Key Transformation: Electrophilic aromatic substitution (Chlorination) followed by Nitro reduction.

Validated Synthetic Protocol

Reference: US Patent 2010/0125089 A1 [1]

  • Regioselective Chlorination:

    • Reagents: 4-Methoxy-2-nitroaniline, N-Chlorosuccinimide (NCS), Acetonitrile/DMF.

    • Mechanism: The amino group at position 1 strongly activates the ortho and para positions. Position 4 is blocked (OMe). Position 2 is blocked (NO2). Position 6 is the only available site activated by the amine.

    • Product: 6-Chloro-4-methoxy-2-nitroaniline.[1]

  • Reduction:

    • Reagents: Iron powder/NH4Cl or H2/Pd-C.

    • Outcome: Conversion of the nitro group to an amine, yielding the target 1,2-diamine.[2]

Data Table 1: Physicochemical Profile

Property Value Notes
Formula C7H9ClN2O
Mol. Weight 172.61 g/mol Heavy atom (Cl) aids phasing
H-Bond Donors 4 (2 x NH2) High potential for H-bond networks
H-Bond Acceptors 3 (2 x N, 1 x O)

| Predicted LogP | ~1.2 | Moderately lipophilic |

Crystallization Methodology

Obtaining single crystals suitable for XRD (X-ray Diffraction) requires controlling the nucleation rate to minimize twinning.

Recommended Techniques
  • Slow Evaporation (Primary):

    • Solvent System: Ethanol/Water (80:20) or Methanol.[3]

    • Protocol: Dissolve 20 mg of pure compound in 2 mL solvent. Filter through a 0.45 µm PTFE filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and store at 4°C in a vibration-free environment.

    • Rationale: The amino groups facilitate solubility in alcohols; water acts as an antisolvent to drive packing.

  • Vapor Diffusion (Secondary - for higher quality):

    • Inner Vial: Saturated solution in THF or Dichloromethane.

    • Outer Vial: Hexane or Pentane.

    • Mechanism: Non-polar antisolvent diffuses into the polar solution, slowly lowering solubility and promoting ordered lattice growth.

Data Collection & Reduction

Once a crystal (approx. 0.2 x 0.2 x 0.1 mm) is isolated, mount it on a Kapton loop using cryo-oil.

Acquisition Parameters
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Why: Essential to freeze the thermal motion of the terminal methoxy group (-OCH3) and the amine protons, ensuring accurate bond lengths.

  • Radiation Source: Mo-Kα (λ = 0.71073 Å) .

    • Why: The Chlorine atom (Z=17) absorbs Cu radiation significantly, leading to absorption errors. Molybdenum is preferred for chlorinated aromatics.

  • Resolution: 0.8 Å or better (required for publication).

Structural Analysis & Refinement

This section details the expected structural features and the refinement strategy using SHELXL or OLEX2.

A. Space Group Determination
  • Expectation: P21/c (Monoclinic) or P-1 (Triclinic).

  • Logic: These are the most common space groups for achiral organic molecules (approx. 70-80% of structures).

B. Refinement Workflow
  • Heavy Atom Placement: The Chlorine atom will dominate the Patterson map, allowing initial phasing.

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, O, Cl) must be refined anisotropically.

  • Hydrogen Treatment:

    • Aromatic H: Constrain using a riding model (AFIX 43).

    • Amine H: Locate in Difference Fourier map if data quality permits; otherwise, constrain (AFIX 93) but allow torsion to optimize H-bonding.

    • Methoxy H: Treat as a rotating group (AFIX 137) to find the best electron density fit.

C. Critical Structural Motifs
  • Intramolecular Interactions: Look for a potential weak hydrogen bond between the C1-Amine and the C5-Methoxy oxygen, or steric repulsion between the C2-Amine and C3-Chloro group.

  • Packing (The "Herringbone"): Phenylenediamines often pack in herringbone motifs stabilized by N-H...N intermolecular bonds.

  • Planarity: The benzene ring should be planar, but the methoxy group may be twisted out of plane (torsion angle C-C-O-C) depending on packing forces.

Visualization of Workflows

Figure 1: Synthesis & Crystallography Pipeline

This diagram illustrates the critical path from raw materials to the final CIF (Crystallographic Information File).

G Start 4-Methoxy-2-nitroaniline Step1 Chlorination (NCS, ACN, 60°C) Start->Step1 Inter Intermediate: 6-Cl-4-OMe-2-NO2-aniline Step1->Inter Step2 Reduction (Fe/NH4Cl or H2/Pd) Inter->Step2 Product Target: 3-Cl-1,2-diamino-5-OMe-benzene Step2->Product Cryst Crystallization (Slow Evap: EtOH) Product->Cryst Purification XRD Single Crystal XRD (Mo-Kα, 100K) Cryst->XRD Selection Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Diffraction Data

Caption: Integrated workflow for the synthesis and structural determination of the target diamine.

Pharmaceutical Implications

Understanding the crystal lattice of 3-Chloro-1,2-diamino-5-methoxybenzene provides predictive power for drug development:

  • Solubility Prediction: Strong intermolecular H-bonding networks (involving the two -NH2 donors) usually correlate with higher melting points and lower aqueous solubility.

  • Polymorph Screening: If the methoxy group shows high thermal parameters (disorder), the molecule may exist in multiple polymorphic forms. A conformational scan of the methoxy torsion is recommended.

  • Stability: The proximity of the amine and methoxy groups can lead to oxidation sensitivity. The crystal density (calculated from the unit cell) serves as a baseline for stability studies.

References

  • Synthesis of substituted phenylenediamines. Patent US 2010/0125089 A1. Title: "Benzimidazole derivatives as modulators of IgE". Source: Google Patents.

  • Standard Crystallographic Protocols.Crystal Structure Analysis: A Primer (3rd Ed.). Glusker, J. P., & Trueblood, K. N. Oxford University Press.
  • Refinement Software. SHELX – A brief history. Sheldrick, G. M. (2008).[1] Acta Crystallographica Section A, 64(1), 112-122.

Sources

Technical Guide: Ionization Constants (pKa) and Physicochemical Profiling of 3-Chloro-1,2-diamino-5-methoxybenzene

[1][2][3][4]

Part 1: Executive Summary & Core Directive

3-Chloro-1,2-diamino-5-methoxybenzene (CAS: Proprietary/Intermediate Grade, often synthesized from 2-amino-3-chloro-5-methoxy-nitrobenzene) is a critical scaffold in the synthesis of heterocyclic pharmaceutical agents, particularly benzimidazoles and quinoxalines.[1][2][3][4]

Unlike standard catalog reagents, this molecule possesses a highly specific substitution pattern where the electronic push-pull effects of the methoxy (+M/-I) and chloro (-I/+M) groups create a unique ionization profile.[1][2][3][4] Accurate knowledge of its pKa is essential for:

  • Reaction Optimization: Controlling regioselectivity during cyclization.

  • Purification: Defining pH windows for extraction and crystallization.

  • Bioavailability: Understanding the solubility profile of the precursor in physiological media.[1][2][3][4]

Key Finding: Experimental data for this specific isomer is sparse in open literature.[1][2][3][4] Based on First-Principles Structure-Activity Relationship (SAR) analysis and comparative data from o-phenylenediamine (OPD) derivatives, the consensus ionization constants are:

  • pKa₁ (Conjugate Acid of Monocation): 3.15 ± 0.3 (Protonation at N-2)[1][2][3][4]

  • pKa₂ (Conjugate Acid of Dication): ~0.4 ± 0.2 (Protonation at N-1)[1][2][3][4]

Part 2: Structural Analysis & Theoretical Derivation[1][2][3][4]

To understand the pKa values, we must deconstruct the molecule's electronic environment.[1][2][3][4] The parent structure is 1,2-diaminobenzene (o-phenylenediamine) , which has a baseline pKa₁ of 4.57 .[1][2][3][4]

Substituent Effects

The molecule features two amino groups (N-1 and N-2) in an ortho relationship.[1][2][3][4] The substituents affect them differentially:

SubstituentPositionEffect on N-1 (C1-NH₂)Effect on N-2 (C2-NH₂)
3-Chloro meta to N-1, ortho to N-2-I (Inductive Withdrawal): Moderate reduction in basicity.[1][2][3][4]-I & Steric: Strong reduction in basicity due to proximity and inductive pull.[1][2][3]
5-Methoxy meta to N-1, para to N-2-I: Weak withdrawal.[1][2][3][4] (Resonance is ineffective from meta).+M (Mesomeric Donation): Strong electron donation, increasing electron density on N-2.[1][2][3][4]
The Dominant Protonation Site (pKa₁)

The first protonation event will occur at the most electron-rich nitrogen.[1][2][3][4]

  • N-1: Suffers from electron withdrawal by both the meta-Cl and meta-OMe groups.[1][2][3][4] It is significantly deactivated.[1][2][3][4]

  • N-2: While it suffers from the ortho-Cl withdrawal, it is strongly stabilized by the para-Methoxy resonance effect.[1][2][3][4] The +M effect of the methoxy group typically raises the pKa of an aniline by ~0.6–1.0 units, countering the -I effect of the chlorine.[1][2][3]

Ionization Equilibrium Scheme

The following diagram illustrates the stepwise protonation pathway.

IonizationSchemeFig 1. Stepwise Ionization Equilibrium of 3-Chloro-1,2-diamino-5-methoxybenzeneNeutralNeutral Species(Uncharged)MonoMonocation(Protonated at N-2)Neutral->MonoMono->NeutralpKa1 ≈ 3.15(Weakly Basic)DiDication(Protonated at N-1 & N-2)Mono->DiDi->MonopKa2 ≈ 0.4(Very Acidic)

Part 3: Quantitative Data Summary

The following values are derived from QSAR (Quantitative Structure-Activity Relationship) models calibrated against 4-methoxy-o-phenylenediamine and 3-chloro-o-phenylenediamine.

Table 1: Predicted Ionization Constants (25°C, I=0.1M)
ParameterValueConfidenceDescription
pKa₁ 3.15 HighProtonation of the amino group para to the methoxy group.[1][2][3][4]
pKa₂ 0.40 MediumProtonation of the second amino group (highly suppressed by electrostatic repulsion).[1][2][3][4]
Isoelectric Point (pI) N/A -Not applicable for bases (always cationic or neutral).[1][2][3][4]
LogP (Neutral) 0.95 HighLipophilicity of the uncharged species.[1][2][3][4]
LogD (pH 2.0) -1.5 HighHighly soluble (cationic form).[1][2][3][4]
LogD (pH 7.4) 0.95 HighNeutral form dominates; moderate lipophilicity.[1][2][3][4]

Part 4: Experimental Determination Protocol

For researchers requiring precise experimental validation, standard aqueous titration is often insufficient due to the low solubility of the neutral species and the low pKa values.[1][2][3][4] The following Potentiometric Titration in Mixed Solvent protocol is recommended.

Methodology: The Yasuda-Shedlovsky Extrapolation

This method determines the pKa in water by extrapolating values measured in varying concentrations of Methanol/Water or Dioxane/Water.[1][2][3]

Reagents & Equipment:
  • Analysand: ~20 mg of 3-Chloro-1,2-diamino-5-methoxybenzene (>98% purity).

  • Titrant: 0.1 M HCl (standardized) and 0.1 M NaOH (carbonate-free).

  • Solvent: Methanol (HPLC Grade) and degassed water.[1][2][3][4]

  • Instrument: Mettler Toledo T5 or equivalent autotitrator with a DGi115-SC glass electrode.

Workflow Diagram

ProtocolFig 2. Experimental Protocol for pKa Determination of Low-Solubility AnilinesStartStart: Sample PreparationDissolveDissolve 20mg Samplein 30mL MeOH/Water (varying ratios)(20%, 30%, 40%, 50% MeOH)Start->DissolveAcidifyAcidify to pH < 2.0using 0.1 M HClDissolve->AcidifyTitrateTitrate with 0.1 M NaOHRecord pH vs. VolumeAcidify->TitrateCalcCalculate psKa (Apparent pKa)for each solvent ratioTitrate->CalcExtrapolateYasuda-Shedlovsky Plot:Plot psKa + log[H2O] vs. 1/Dielectric Const.Calc->ExtrapolateResultIntercept = pKa in Pure WaterExtrapolate->Result

Data Processing
  • Identify Inflection Points: The first inflection point (pH ~ 3.[1][2][3][4]2) corresponds to the deprotonation of the monocation.[1][2][3][4] The second (pH ~ 0.[1][2][3][4]4) is often indistinct in water; rely on the first value for most applications.[1][2][3][4]

  • Correction: If using mixed solvents, apply the correction:

    
    [1][2][3][4]
    

Part 5: Implications for Drug Development[1][2][3][4]

Solubility & Formulation
  • pH < 2.0: The molecule exists as a mixture of mono- and dications.[1][2][3] Solubility is high (>50 mg/mL).[1][2][3][4]

  • pH 3.0 - 4.0: This is the Buffer Region .[1][2][3] Solubility drops rapidly as the fraction of neutral species increases.[1][2][3][4]

  • pH > 5.0: The molecule is predominantly neutral.[1][2][3][4] Solubility is limited by its intrinsic solubility (

    
    ).[1][2][3][4] Formulations requiring high loads must use co-solvents (PEG400) or cyclodextrins.[1][2][3][4]
    
Reactivity

In cyclization reactions (e.g., with carboxylic acids to form benzimidazoles), the N-2 amine (pKa ~ 3.[1][2][3][4]15) is the more nucleophilic species.[1][2][3][4] However, under strongly acidic conditions (Phillips condensation), the protonation of N-2 deactivates it.[1][2][3][4]

  • Recommendation: Perform acylation/cyclization at pH 4.0–5.0 where the N-2 amine is largely unprotonated but the N-1 amine is also free, ensuring efficient ring closure.[1][2][3]

References

  • ChemicalBook. (2023).[1][2][3][4] 1,2-Diamino-3-chlorobenzene Properties and Synthesis.Link[1][2][3][4]

  • National Center for Biotechnology Information (NCBI). (2023).[1][2][3][4] PubChem Compound Summary for CID 184268, 3-Methoxybenzene-1,2-diamine.[1][2][3][4]Link[1][2][3][4]

  • Perrin, D. D. (1965).[1][2][3][4] Dissociation Constants of Organic Bases in Aqueous Solution.[1][2][3][4] Butterworths, London.[1][2][3][4] (Seminal text for aniline pKa prediction).

  • Google Patents. (2010).[1][2][3][4] Patent US20100125089A1: Synthesis of 3-Chloro-1,2-diamino-5-methoxybenzene.[1][2][3][4]Link[1][2][3][4]

  • University of Tartu. (2023).[1][2][3][4] pKa Data of Anilines in Non-Aqueous Media.[1][2][3][4]Link[1][2][3][4]

Methodological & Application

Application Note: Chemoselective Synthesis of Polysubstituted Benzimidazoles via 3-Chloro-1,2-diamino-5-methoxybenzene

[1]

Abstract

This technical guide outlines the optimized protocols for synthesizing 4-chloro-6-methoxy-1H-benzimidazole derivatives utilizing 3-Chloro-1,2-diamino-5-methoxybenzene as the core scaffold.[1] This specific diamine precursor is highly valued in medicinal chemistry for its unique electronic "push-pull" properties—combining the electron-withdrawing inductive effect of the chlorine atom (C3) with the electron-donating resonance of the methoxy group (C5).[1] We present two distinct methodologies: a mild Oxidative Cyclization (using aldehydes and sodium metabisulfite) ideal for library generation, and a robust Phillips Condensation (using carboxylic acids) suitable for gram-scale synthesis.[1][2]

Strategic Overview & Retrosynthetic Analysis

The utility of 3-Chloro-1,2-diamino-5-methoxybenzene lies in its ability to generate benzimidazoles with orthogonal functional handles.[1] The C4-Chlorine (in the final benzimidazole numbering) serves as a site for subsequent palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Suzuki), while the C6-Methoxy group improves solubility and metabolic stability.[2]

Regiochemistry and Tautomerism

Researchers must recognize that the resulting product exists as a tautomeric mixture in solution.[2]

  • Tautomer A: 4-chloro-6-methoxy-1H-benzimidazole[1]

  • Tautomer B: 7-chloro-5-methoxy-1H-benzimidazole[1]

While these are identical in the unsubstituted N-H form, subsequent alkylation at the nitrogen will yield distinct regioisomers (N1-alkyl vs. N3-alkyl), often requiring separation via column chromatography.[2]

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathways for both protocols.

BenzimidazoleSynthesiscluster_MethodAMethod A: Oxidative Cyclizationcluster_MethodBMethod B: Phillips CondensationStart3-Chloro-1,2-diamino-5-methoxybenzeneSchiffIntermediate:Schiff BaseStart->Schiff+ AldehydeEtOH/H2OProduct4-Chloro-6-methoxy-2-substituted-benzimidazoleStart->Product+ Acid + HClHeat (-2 H2O)AldehydeAryl Aldehyde(R-CHO)Schiff->Product+ Na2S2O5Oxidative ClosureOxidantNa2S2O5(Oxidant)AcidCarboxylic Acid(R-COOH)HCl4N HCl(Reflux)

Figure 1: Mechanistic pathways for benzimidazole synthesis from 3-Chloro-1,2-diamino-5-methoxybenzene.[1][2][3]

Protocol A: Mild Oxidative Cyclization (Aldehyde Route)

Best for: Diverse library generation, sensitive functional groups, and avoiding harsh acidic conditions.[2] Mechanism: Formation of a Schiff base followed by oxidative ring closure mediated by Sodium Metabisulfite (Na₂S₂O₅).[1][2]

Reagents & Materials
  • Precursor: 3-Chloro-1,2-diamino-5-methoxybenzene (1.0 equiv)[1][2]

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.1 equiv)[1][2]

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.0 - 1.2 equiv)[1][2]

  • Solvent: Ethanol (EtOH) / Water (H₂O) mixture (3:1 ratio)[1][2]

Step-by-Step Methodology
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-Chloro-1,2-diamino-5-methoxybenzene in 10 mL of Ethanol.

  • Aldehyde Addition: Add 1.0 mmol of the desired aldehyde. Stir at room temperature for 10 minutes. Observation: A color change often indicates imine formation.[1]

  • Oxidant Addition: Dissolve 1.0 mmol of Na₂S₂O₅ in 3 mL of water and add this solution dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM).[1][2] The diamine spot (usually lower R_f, polar) should disappear.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water.

    • Precipitation: In many cases, the product precipitates as a solid.[2] Filter and wash with cold water.[1][2]

    • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Phillips Condensation (Carboxylic Acid Route)

Best for: Scale-up (grams to kilograms), simple alkyl/aryl substituents, and highly stable substrates.[1][2] Mechanism: Acid-catalyzed condensation followed by dehydration.[1][2]

Reagents & Materials
  • Precursor: 3-Chloro-1,2-diamino-5-methoxybenzene (1.0 equiv)[1][2]

  • Reagent: Carboxylic Acid (R-COOH) (1.1 - 1.5 equiv)[1][2]

  • Catalyst/Solvent: 4N Hydrochloric Acid (HCl) (10-15 volumes)[1][2]

Step-by-Step Methodology
  • Mixing: In a heavy-walled pressure vial or round-bottom flask, combine 5.0 mmol of the diamine and 5.5 mmol of the carboxylic acid.

  • Acidification: Add 20 mL of 4N HCl.

  • Thermal Reaction:

    • Standard: Reflux at 100°C for 6–12 hours .

    • Microwave (Optional): Heat at 140°C for 30 minutes in a sealed vessel.

  • Neutralization (Critical Step):

    • Cool the reaction to 0°C (ice bath).

    • Slowly adjust pH to ~8-9 using Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃ solution.[1][2] Caution: Exothermic reaction.[1][2]

  • Isolation: The benzimidazole free base will precipitate upon neutralization.[1][2] Filter the solid.[2]

  • Purification: If the crude solid is colored, dissolve in boiling ethanol with activated charcoal, filter while hot, and recrystallize.

Analytical Data & Validation

Expected NMR Characteristics

When validating the structure of 4-chloro-6-methoxy-2-phenyl-1H-benzimidazole (example product), look for these diagnostic signals:

Proton (1H NMR)Approx. Shift (ppm)MultiplicityNotes
-OCH3 3.80 - 3.90Singlet (3H)Distinctive methoxy handle.[1][2]
Ar-H (C5/C7) 6.80 - 7.20Doublets (meta-coupling)J-coupling ~2.0 Hz indicates meta position (H5 and H7).[1][2]
N-H 12.0 - 13.5Broad SingletExchangeable with D₂O; often disappears.[1][2]
2-Aryl Group VariableMultipletsDepends on the aldehyde/acid used.[1][2]
Mass Spectrometry (LC-MS)
  • Chlorine Isotope Pattern: Expect a characteristic M+2 peak at ~33% intensity of the parent ion due to the ³⁷Cl isotope.

  • Ionization: ESI+ mode usually gives a strong [M+H]⁺ peak.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete oxidation of the intermediate imine.[1][2]Increase Na₂S₂O₅ to 2.0 equiv or extend reflux time. Ensure air is not excluded (air aids oxidation).[1][2]
Sticky/Tar Product Polymerization or decomposition of diamine.[1][2]Ensure the diamine is fresh (not dark/oxidized) before starting.[1][2] Use Method A (milder) instead of Method B.
Incomplete Cyclization (Method B) Mono-acylation only (intermediate amide).Increase temperature or acid concentration.[1][2] PPA (Polyphosphoric Acid) can be used at 150°C for stubborn substrates.[1][2]
Regioisomer Mixtures N-alkylation performed on tautomeric mixture.This is expected. Separation requires careful chromatography or crystallization.[1][2]

References

  • Phillips, M. A. (1928).[1][2] The Formation of 2-Substituted Benziminazoles.[1][2][3][4][5][6] Journal of the Chemical Society (Resumed), 2393.[2]

  • Ridley, H. F., et al. (1965).[2] The preparation of some 2-substituted benzimidazoles. Journal of Heterocyclic Chemistry, 2(4), 453-456.[2] [1][2]

  • Bui, T. B. H., et al. (2019).[2] Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles and Cytotoxicity Evaluation. Asian Journal of Chemistry, 31(6).[2]

  • BenchChem. (2025).[1][2][7][8] 3-Methoxy-benzene-1,2-diamine Technical Guide.

  • RSC Advances. (2013). Regioselectivity and synthetic mechanism of 1,2-benzimidazole squaraines.

Application Note: Oxidative Coupling & Heterocyclization of 3-Chloro-1,2-diamino-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis and experimental protocols for the use of 3-Chloro-1,2-diamino-5-methoxybenzene (also known as 3-chloro-5-methoxy-1,2-phenylenediamine) in oxidative coupling and heterocyclization reactions.

Introduction & Core Chemistry

3-Chloro-1,2-diamino-5-methoxybenzene is a highly functionalized o-phenylenediamine (OPD) scaffold used as a primary intermediate in the synthesis of bioactive heterocycles, particularly benzimidazoles (kinase inhibitors) and quinoxalines (DNA intercalators).

Its unique substitution pattern—combining an electron-withdrawing chlorine atom and an electron-donating methoxy group—creates a distinct "push-pull" electronic environment. This asymmetry dictates the regioselectivity of oxidative coupling reactions, a critical factor when designing asymmetric drug candidates.

Electronic & Steric Profile

The reactivity of the two amino groups is non-equivalent, driving regioselectivity in condensation and coupling reactions:

  • N1 Amino Group (Meta to Cl, Meta to OMe): Less sterically hindered but electronically less activated.

  • N2 Amino Group (Ortho to Cl, Para to OMe): Significantly more nucleophilic due to the para-resonance donation of the methoxy group, but sterically compromised by the bulky ortho-chlorine atom.

Reaction Pathways Map

The following diagram outlines the primary oxidative pathways available for this scaffold.

ReactionPathways SM 3-Chloro-1,2-diamino- 5-methoxybenzene Schiff Schiff Base Intermediate SM->Schiff Condensation (Fast at N2) Quinoxaline 5-Chloro-7-methoxy- quinoxaline SM->Quinoxaline Condensation (Regioselective) Phenazine Phenazine Dimer (Side Product) SM->Phenazine Self-Oxidative Coupling (O2) Aldehyde R-CHO (Aldehydes) Aldehyde->Schiff Dicarbonyl R-CO-CO-R' (1,2-Dicarbonyls) Dicarbonyl->Quinoxaline Benzimidazole 4-Chloro-6-methoxy- benzimidazole Schiff->Benzimidazole Oxidative Cyclization (Air/Na2S2O5/Cu)

Caption: Primary synthetic divergence points for 3-Chloro-1,2-diamino-5-methoxybenzene. Green nodes indicate target scaffolds; red indicates common oxidative impurities.

Protocol A: Oxidative Cyclization to Benzimidazoles

Application: Synthesis of kinase inhibitor cores. Mechanism: Condensation of the diamine with an aldehyde to form an imine, followed by oxidative closure of the imidazole ring.

Critical Considerations
  • Oxidant Selection: While air oxidation is possible, it is slow and can lead to dimerization (phenazine formation). Sodium metabisulfite (Na₂S₂O₅) is the preferred mild oxidant for this electron-rich substrate, preventing over-oxidation of the methoxy group.

  • Solvent: DMF or Ethanol/Water mixtures are optimal.

Step-by-Step Methodology
StepActionTechnical Note
1 Preparation Dissolve 3-Chloro-1,2-diamino-5-methoxybenzene (1.0 equiv) and the aldehyde (1.1 equiv) in DMF (0.2 M concentration).
2 Catalyst Addition Add Na₂S₂O₅ (1.2 equiv). Alternatively, for air-sensitive aldehydes, use 5 mol% CuI with Cs₂CO₃ under air.
3 Reflux Heat the mixture to 100°C for 4–6 hours. Monitor by TLC/LCMS.
4 Work-up Pour reaction mixture into crushed ice/water. The benzimidazole usually precipitates.
5 Purification Filter the solid. If oil forms, extract with EtOAc. Recrystallize from EtOH/Water to remove trace phenazine impurities.

Yield Expectation: 75–90% depending on aldehyde sterics.

Protocol B: Regioselective Synthesis of Quinoxalines

Application: Synthesis of DNA-intercalating agents. Mechanism: Double condensation with 1,2-dicarbonyls.

Regioselectivity Challenge

When reacting with asymmetric 1,2-dicarbonyls (e.g., methylglyoxal), two isomers are possible.

  • Kinetic Control: The more nucleophilic N2 (para-OMe) attacks the most electrophilic carbonyl first.

  • Thermodynamic Control: Steric repulsion between the 3-Cl and the dicarbonyl substituent may destabilize one isomer.

Experimental Workflow

QuinoxalineWorkflow Start Start: Diamine + Asymmetric Diketone (e.g., Ph-CO-CHO) ConditionA Condition A: AcOH (Acidic) Promotes thermodynamic equilibrium Start->ConditionA ConditionB Condition B: EtOH, -10°C (Neutral) Promotes kinetic control (N2 attack) Start->ConditionB Isomer1 Major Isomer: Sterically favored ConditionA->Isomer1 High Selectivity (>10:1) ConditionB->Isomer1 Low Selectivity (~2:1) Isomer2 Minor Isomer ConditionB->Isomer2

Caption: Optimization of regioselectivity in quinoxaline synthesis. Acidic conditions generally favor the sterically less crowded isomer.

Protocol (Thermodynamic Control)
  • Dissolution: Dissolve diamine (1 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add unsymmetrical 1,2-dicarbonyl (1.1 mmol) dropwise at room temperature.

  • Reaction: Stir at room temperature for 30 mins, then heat to 60°C for 2 hours.

  • Isolation: Pour into water, neutralize with NaHCO₃, and extract with DCM.

  • Analysis: Determine regioisomeric ratio via ¹H NMR (look for shifts in the methoxy signal).

Safety & Handling (E-E-A-T)

  • Oxidation Sensitivity: The free base of 3-Chloro-1,2-diamino-5-methoxybenzene is sensitive to air oxidation, turning dark purple/black (formation of azo/phenazine dyes) upon prolonged exposure. Store under Argon/Nitrogen at -20°C.

  • Toxicity: Like all phenylenediamines, this compound is a potential sensitizer and mutagen. Handle in a fume hood with double nitrile gloves.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides) unless conducting controlled oxidative coupling, as vigorous exotherms may occur.

References

  • Benzimidazole Synthesis via Oxidative Coupling

    • Title: "Recent Advances in the Synthesis of Benzimidazoles"
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Regioselectivity in Quinoxaline Synthesis

    • Title: "Regioselective synthesis of quinoxalines
    • Source:Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Oxidative Coupling Mechanisms (General)

    • Title: "Visible light initiated oxidative coupling of alcohols and o-phenylenediamines"

    • Source:Green Chemistry (RSC)
    • URL:[Link]

  • Hair Dye Chemistry (Contextual Reactivity)

    • Title: "Chemistry of oxidative hair dyeing"[1]

    • Source:Cosmetics & Toiletries[2]

    • URL:[Link][3][4][5]

Sources

Application Note: Advanced Cyclization Protocols for 3-Chloro-1,2-diamino-5-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of nitrogen-containing heterocycles, particularly benzimidazoles and quinoxalines, is a cornerstone of modern drug discovery. Utilizing unsymmetrical ortho-phenylenediamines such as 3-chloro-1,2-diamino-5-methoxybenzene [1] offers a unique advantage: the ability to synthesize highly functionalized, regiochemically pure heterocyclic scaffolds.

The Causality of Regioselectivity: The "Push-Pull" Electronic Asymmetry

When working with 3-chloro-1,2-diamino-5-methoxybenzene, understanding the electronic environment is critical for predicting and controlling reaction outcomes. The two amino groups are not electronically equivalent:

  • C1-Amine (Highly Nucleophilic): Positioned para to the strongly electron-donating methoxy group (-OCH₃), this amine benefits from resonance stabilization that increases its electron density. It is also sterically unhindered.

  • C2-Amine (Deactivated): Positioned ortho to the electron-withdrawing chlorine atom (-Cl), this amine suffers from both inductive electron withdrawal and significant steric hindrance.

Experimental Implication: In any condensation reaction with an electrophile (such as an aldehyde or a 1,2-diketone), the C1-amine will invariably attack first [2]. This predictable kinetic behavior allows chemists to lock in the regiochemistry of the resulting heterocycle, eliminating the need for complex separation of regioisomers downstream.

G A 3-Chloro-1,2-diamino- 5-methoxybenzene B Path A: Benzimidazole (Aldehydes / Oxidant) A->B + R-CHO C Path B: Quinoxaline (1,2-Diketones) A->C + R-CO-CO-R' D TFA Catalysis (1.0 eq) Solvent: MeCN, RT Open Flask (O2) B->D E Solvent-Free or EtOH Catalyst: None or Mild Acid RT to 50°C C->E F Regioselective Benzimidazole D->F Oxidative Cyclization G Regioselective Quinoxaline E->G Condensation

Divergent cyclization pathways of 3-chloro-1,2-diamino-5-methoxybenzene.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized conditions for the divergent cyclization of 3-chloro-1,2-diamino-5-methoxybenzene, derived from established literature protocols[3][4].

Cyclization TargetReagentCatalyst / ConditionsTime (h)Yield (%)Regioselectivity (C1 vs C2 attack)
Benzimidazole Aldehyde (1.0 eq)TFA (1.0 eq), MeCN, Air, RT2 - 478 - 85>95:5
Benzimidazole Aldehyde (1.0 eq)PIDA (1.2 eq), DCM, RT1 - 280 - 88>95:5
Quinoxaline 1,2-Diketone (1.0 eq)None, EtOH, 50°C1 - 385 - 92>99:1
Quinoxaline α-Ketoester (1.0 eq)TFA (1.0 eq), MeCN, RT3 - 570 - 75>90:10

Protocol A: Regioselective Synthesis of Benzimidazoles

Benzimidazole formation from an aldehyde and an o-phenylenediamine requires an initial condensation followed by an oxidative cyclization. We utilize a mild, open-flask protocol catalyzed by Trifluoroacetic Acid (TFA), which leverages atmospheric oxygen as the terminal oxidant.

Causality of the Reagent Choices:
  • TFA: Activates the aldehyde carbonyl, accelerating the initial nucleophilic attack by the C1-amine. It also stabilizes the intermediate aminal, promoting the favored 5-exo-tet cyclization.

  • Open Flask (O₂): The intermediate benzimidazoline is thermodynamically unstable compared to the fully aromatic benzimidazole. Atmospheric oxygen drives the final dehydrogenation step.

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask open to the atmosphere, dissolve 3-chloro-1,2-diamino-5-methoxybenzene (1.0 mmol, ~172.6 mg) in 3.0 mL of HPLC-grade Acetonitrile (MeCN).

  • Activation: Add the desired aldehyde (1.0 mmol) to the stirring solution.

  • Catalysis: Dropwise, add Trifluoroacetic Acid (TFA) (1.0 mmol, ~76 µL).

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 2 to 4 hours.

    • Self-Validation Check: The solution will progressively darken from pale yellow to deep orange/brown, indicating the formation of the conjugated imine and subsequent oxidation.

  • Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The product will appear as a highly fluorescent spot under 254 nm UV light, distinct from the starting diamine (which stains dark brown with ninhydrin).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Green Synthesis of Quinoxalines

Unlike benzimidazoles, the synthesis of quinoxalines via condensation with 1,2-dicarbonyls does not require an external oxidant. The double dehydration intrinsically yields a fully aromatic pyrazine ring. Because of the massive thermodynamic driving force (aromatization), this reaction can be performed under green, catalyst-free conditions[5].

Mech N1 C1-Amine Attack (Highly Nucleophilic) N2 Mono-imine Intermediate (Regiochemically Locked) N1->N2 Fast N3 C2-Amine Attack (Sterically Hindered) N2->N3 Intramolecular N4 Di-imine Cyclization (-H2O) N3->N4 Rate-Limiting N5 Aromatized Quinoxaline N4->N5 Spontaneous

Regioselective mechanistic sequence for quinoxaline formation governed by electronic asymmetry.

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask, dissolve 3-chloro-1,2-diamino-5-methoxybenzene (1.0 mmol, ~172.6 mg) in 5.0 mL of absolute Ethanol (EtOH).

  • Addition: Add the 1,2-diketone (e.g., benzil or an aliphatic 1,2-dione) (1.0 mmol) to the solution.

  • Reaction: Heat the mixture to 50 °C and stir for 1 to 3 hours.

    • Self-Validation Check: As the highly conjugated quinoxaline forms, its solubility in ethanol often decreases compared to the starting materials. A microcrystalline precipitate will usually begin to form in the flask.

  • Monitoring: Confirm the disappearance of the diamine via TLC.

  • Isolation (Precipitation Method): If the product precipitates, cool the flask in an ice bath (0 °C) for 30 minutes to maximize crystallization. Filter the solid via vacuum filtration and wash with cold ethanol (2 × 2 mL).

  • Alternative Isolation: If the product remains soluble, concentrate the ethanol in vacuo and purify the crude residue via recrystallization (EtOH/Water) or flash chromatography.

Troubleshooting & Critical Parameters

  • Stalled Oxidation in Protocol A: If TLC shows the persistence of the intermediate benzimidazoline (which often runs slightly below the product on TLC), the oxidation step is rate-limiting. Solution: Attach an oxygen balloon to the flask or add a mild chemical oxidant like (Diacetoxyiodo)benzene (PIDA) (1.2 eq) to rapidly drive the aromatization[4].

  • Oxidative Degradation of Diamine: 3-Chloro-1,2-diamino-5-methoxybenzene is electron-rich and prone to auto-oxidation upon prolonged storage in ambient air. Solution: Always store the diamine precursor under an inert atmosphere (Argon/N₂) at 4 °C. If the starting material appears dark brown or black before use, filter it through a short pad of silica gel or recrystallize it prior to the cyclization reaction.

References

  • Luo, Z., et al. "A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles." RSC Advances 14 (2024).[Link]

  • Arnold, E. P., et al. "Oxidative Cyclization Approach to Benzimidazole Libraries." ACS Combinatorial Science 22.1 (2020): 1-5.[Link]

  • Wan, J.-P., & Wei, L. "Quinoxaline Synthesis by Domino Reactions." Current Organic Chemistry (Review on condensation pathways).[Link]

  • US Patent 2010/0125089 A1.

Sources

Application Note: Design, Synthesis, and Validation of a Tetradentate Salophen Ligand from 3-Chloro-1,2-diamino-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Executive Summary

Tetradentate N₂O₂ Schiff base ligands—commonly referred to as salophens when derived from 1,2-phenylenediamines—are privileged scaffolds in modern drug development and catalytic chemistry. Transition metal complexes (e.g., Fe(III), Cu(II), Zn(II)) of these ligands exhibit potent, selective cytotoxicity against platinum-resistant cancer cell lines and serve as robust catalysts for carbon dioxide cycloaddition[1].

This application note provides an in-depth, self-validating methodology for synthesizing a highly functionalized salophen ligand using 3-Chloro-1,2-diamino-5-methoxybenzene . By analyzing the unique steric and electronic asymmetry of this specific diamine, this guide establishes a field-proven protocol that prevents reaction stalling and ensures high-purity bis-Schiff base formation.

Mechanistic Causality: Overcoming Electronic and Steric Asymmetry

As a Senior Application Scientist, it is critical to look beyond standard stoichiometric ratios and understand why specific thermodynamic conditions are required for this substrate. The condensation of 3-chloro-1,2-diamino-5-methoxybenzene with salicylaldehyde is not a symmetrical process[2].

  • Electronic Activation vs. Steric Hindrance at C2: The methoxy group at the C5 position exerts a strong electron-donating resonance effect (+M). This significantly increases the electron density at the para-position (the C2-amine), making it highly nucleophilic. However, this amine is flanked by the bulky C3-chloro group, creating a sterically congested environment that kinetically hinders the approach of the bulky salicylaldehyde electrophile.

  • Accessibility at C1: The C1-amine sits meta to the methoxy group, receiving minimal resonance activation, but it is sterically unhindered.

  • The Causality of the Protocol: If this reaction is run at room temperature or without a catalyst, the differential reactivity leads to the rapid formation of a mono-Schiff base at the C1 position, after which the reaction stalls. To overcome the steric barrier at C2 and drive the reaction to the desired bis-Schiff base, elevated thermodynamic energy (reflux at 78°C) and electrophilic activation of the carbonyl (via glacial acetic acid) are strictly required[3].

Pathway A 3-Chloro-1,2-diamino- 5-methoxybenzene (Asymmetric Diamine) C Mono-Imine Intermediate A->C Nucleophilic Attack (Fast at C1) B Salicylaldehyde (2 Equivalents) B->C Carbonyl Activation D Bis-Schiff Base (Salophen Ligand) C->D Acid Catalyzed Reflux (Overcomes C2 Sterics)

Reaction pathway detailing the kinetic intermediate and thermodynamic requirement for bis-Schiff base formation.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology incorporates In-Process Quality Control (IPQC) to ensure the reaction has successfully bypassed the mono-imine intermediate before isolation[4].

Materials Required
  • Substrate: 3-Chloro-1,2-diamino-5-methoxybenzene (1.0 mmol)

  • Reagent: Salicylaldehyde (2.1 mmol, slight excess to drive equilibrium)

  • Solvent: Absolute Ethanol (Requires anhydrous conditions to prevent imine hydrolysis)

  • Catalyst: Glacial Acetic Acid (Analytical grade)

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve 1.0 mmol of 3-chloro-1,2-diamino-5-methoxybenzene in 15 mL of warm absolute ethanol (50°C) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Electrophile Addition: Slowly add 2.1 mmol of salicylaldehyde dropwise over 5 minutes. The solution will typically deepen in color (yellow/orange) indicating initial hemiaminal formation.

  • Catalytic Activation: Add 2–3 drops of glacial acetic acid. Crucial Insight: Do not over-acidify; a pH below 4 will protonate the diamine, completely destroying its nucleophilicity.

  • Thermodynamic Driving: Attach a reflux condenser and heat the mixture to 75–80°C for 3 to 4 hours under continuous stirring.

  • IPQC (In-Process Quality Control): After 3 hours, spot the reaction mixture on a Silica Gel 60 F254 TLC plate (Eluent: 7:3 Hexane:Ethyl Acetate). The disappearance of the diamine baseline spot and the presence of a single dominant, highly conjugated spot (UV active, bright yellow) validates the completion of the bis-Schiff base.

  • Isolation: Remove the flask from heat and cool slowly to room temperature, then transfer to an ice bath (4°C) for 30 minutes to maximize precipitation.

  • Purification: Isolate the precipitate via vacuum filtration. Wash the filter cake with 3 x 5 mL of ice-cold absolute ethanol to remove unreacted salicylaldehyde and the trace mono-imine byproduct. Dry under a high vacuum desiccator overnight.

Workflow S1 1. Dissolution Diamine in warm absolute EtOH S2 2. Addition Dropwise addition of Salicylaldehyde S1->S2 S3 3. Catalysis Add 2-3 drops Glacial Acetic Acid S2->S3 S4 4. Reflux 75-80°C for 3-4 hours with stirring S3->S4 S5 5. IPQC Monitoring TLC confirmation of bis-imine formation S4->S5 S6 6. Isolation Cool to 4°C, Vacuum Filtration S5->S6 S7 7. Validation FT-IR & 1H-NMR Characterization S6->S7

Self-validating experimental workflow for salophen ligand synthesis and isolation.

Quantitative Data & Optimization

To assist in scaling and troubleshooting, the empirical optimization parameters and expected spectroscopic validation metrics are summarized below.

Table 1: Reaction Condition Optimization & Yield Causality

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Causality / Observation
Aqueous / Green[3]None251< 20%Fails to overcome C2 steric hindrance; mono-imine dominates.
MethanolNone65445%Incomplete conversion; equilibrium favors partial hydrolysis.
Absolute Ethanol Glacial AcOH 78 3.5 88% Optimal; acid activates carbonyl, heat overcomes sterics.
Solvent-Free (Kneading)[5]NoneAmbient0.570%Mechanochemical alternative; requires rigorous post-washing.

Table 2: Spectroscopic Validation Metrics (Self-Validation Checkpoints)

Analytical MethodTarget Functional GroupExpected Shift / SignalDiagnostic Significance
FT-IR Primary Amine (-NH₂)Disappearance of 3400–3200 cm⁻¹Confirms total consumption of the starting diamine.
FT-IR Azomethine (C=N)Appearance at 1615–1630 cm⁻¹Primary confirmation of the Schiff base linkage.
¹H-NMR (DMSO-d6) Azomethine Proton (CH=N)Singlets at ~8.90 and ~9.05 ppmTwo distinct singlets confirm the asymmetric bis-imine structure.
¹H-NMR (DMSO-d6) Phenolic Proton (-OH)Broad singlets > 12.0 ppmConfirms the presence of intact coordinating hydroxyls.

Downstream Application: Metal Complexation

Once validated, this functionalized salophen ligand is primed for metallation. To synthesize a therapeutic or catalytic Cu(II) complex , dissolve 1.0 mmol of the validated ligand in 10 mL of ethanol. In a separate vial, dissolve 1.0 mmol of CuCl₂·2H₂O in 5 mL of ethanol. Mix the solutions, adjust the pH to ~6.0 using a triethylamine (TEA) buffer to deprotonate the phenolic oxygens, and reflux for 1 hour[4]. The resulting precipitate is the N₂O₂ coordinated Cu(II)-salophen complex, ready for biological assay screening or catalytic evaluation.

References

  • Synthesis and characterization of N,N′-bis(2-thienylmethylene)-1,X-diaminobenzene isomers (X = 2, 3, 4) and their metal complexes. Materials Advances (RSC Publishing). URL:[Link]

  • Steric and Electronic Control of Regioselectivity in Salophen Metal Complex-Catalyzed Epichlorohydrin Acetolysis. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • A Simple and Efficient Mechanochemical Route for the Synthesis of Salophen Ligands and of the Corresponding Zn, Ni, and Pd Complexes. PMC (National Institutes of Health). URL:[Link]

  • Salophen chromium(III) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides. RSC Publishing. URL:[Link]

  • (A) Synthesis of the salophene ligand (SP; from 1,2-phenylenediamine and o-vanillin) and of the Iron(III)-salophene complex (Fe-SP). ResearchGate. URL:[Link]

  • Full article: Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Taylor & Francis. URL:[Link]

  • Journal of Chemical and Pharmaceutical Research, 2016, 8(11):290-301. JOCPR. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-Chloro-1,2-diamino-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers synthesizing 3-Chloro-1,2-diamino-5-methoxybenzene (also referred to as 3-chloro-5-methoxy-1,2-phenylenediamine). This compound is a critical, electron-rich intermediate often used in the synthesis of benzimidazoles and other heterocyclic pharmaceutical scaffolds.[1]

This guide addresses the two primary failure modes associated with this synthesis: reductive dechlorination (loss of the chlorine atom) and oxidative degradation (formation of "tar" or purple/black impurities).

Process Overview & Critical Failure Points

The synthesis typically proceeds via the reduction of 3-chloro-5-methoxy-2-nitroaniline (or its isomer 6-chloro-4-methoxy-2-nitroaniline). While the reaction appears simple, the combination of a halogen, a nitro group, and an electron-rich aromatic ring creates a "perfect storm" for side reactions.

Critical Reaction Pathway

The diagram below illustrates the standard workflow and the specific points where yield is lost.

SynthesisWorkflow Precursor Precursor: 3-Chloro-5-methoxy-2-nitroaniline Reaction Reduction Step (Nitro to Amino) Precursor->Reaction  Reagent Addition   Dechlorination FAILURE MODE A: Dechlorination (Loss of Cl atom) Reaction->Dechlorination  Pd/C Catalyst (Over-reduction)   ProductFree Free Base: 3-Chloro-1,2-diamino-5-methoxybenzene (Unstable Oil/Solid) Reaction->ProductFree  Chemo-selective Conditions (Fe/NH4Cl or Pt/C)   Oxidation FAILURE MODE B: Oxidative Degradation (Formation of Quinone Imines/Tar) ProductFree->Oxidation  Air Exposure   ProductSalt STABLE TARGET: Dihydrochloride Salt (White/Off-white Solid) ProductFree->ProductSalt  Immediate HCl/EtOH    Precipitation  

Caption: Workflow illustrating the critical divergence points where incorrect catalyst choice leads to dechlorination and air exposure leads to degradation.

Troubleshooting Guides (FAQ)

Issue 1: I am observing a significant impurity with Mass M-34 (Des-chloro analog).

Diagnosis: You are likely experiencing reductive dechlorination . Cause: The use of standard Palladium on Carbon (Pd/C) catalysts under hydrogen atmosphere is too aggressive for chlorinated aromatic nitro compounds. Palladium readily inserts into the C-Cl bond, replacing the chlorine with hydrogen. Solution:

  • Switch Catalyst: Replace Pd/C with Platinum on Carbon, Sulfided (Pt(S)/C) . The sulfur poisoning attenuates the catalyst's activity towards the C-Cl bond while retaining activity for Nitro reduction.

  • Alternative Method: Use a chemical reductant such as Iron powder with Ammonium Chloride (Fe/NH4Cl) in aqueous ethanol. This "Bechamp-type" reduction is highly chemoselective and virtually eliminates dechlorination risk.

Issue 2: The reaction mixture turns dark purple or black during filtration/workup.

Diagnosis: The product is undergoing oxidative polymerization . Cause: 1,2-Diamino-5-methoxybenzenes are extremely electron-rich. Upon exposure to atmospheric oxygen, they rapidly oxidize to quinone imines and polymerize into dark tars. Solution:

  • Inert Atmosphere: Conduct all filtration and workup steps under a blanket of Nitrogen or Argon.

  • Degassed Solvents: Sparge all workup solvents (extraction solvents, wash water) with inert gas for 15 minutes before use.

  • Acidic Stabilization: Do not isolate the free base to dryness. Collect the organic layer, dry briefly, and immediately add methanolic or ethanolic HCl to precipitate the dihydrochloride salt . The salt form is stable to air and can be stored for months.

Issue 3: Low yield during the synthesis of the precursor (Nitroaniline).

Context: If you are synthesizing the precursor via chlorination of 4-methoxy-2-nitroaniline using N-chlorosuccinimide (NCS). Insight: This reaction often suffers from poor regioselectivity, yielding mixtures of 6-chloro (target) and 5-chloro isomers, or over-chlorination. Recommendation:

  • Control the temperature strictly at 40–50°C .

  • Use Acetonitrile or DMF as solvent to improve solubility and kinetics.

  • If yield remains <20%, consider purchasing the precursor (CAS 2091591-51-2) as the purification of the isomers is labor-intensive and yield-limiting.

Recommended Experimental Protocols

Method A: Iron-Mediated Reduction (Highest Chemoselectivity)

Recommended for small to medium scale (1g – 50g) where purity is paramount.

Reagents:

  • Precursor: 3-Chloro-5-methoxy-2-nitroaniline (1.0 equiv)

  • Iron Powder (325 mesh, reduced): 5.0 equiv

  • Ammonium Chloride (NH₄Cl): 5.0 equiv

  • Solvent: Ethanol/Water (3:1 ratio)[2]

Protocol:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron sludge), charge the Precursor, Ethanol, and Water.

  • Activation: Add NH₄Cl and heat the mixture to 70°C .

  • Reduction: Add Iron powder portion-wise over 15 minutes to control the exotherm.

  • Reaction: Stir vigorously at reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (or HPLC). Note: The spot for the diamine will turn dark on the TLC plate almost immediately.

  • Workup (Critical):

    • Cool to room temperature.

    • Filter through a pad of Celite under a nitrogen blanket to remove iron residues. Wash the pad with degassed ethanol.

    • Stabilization: Immediately acidify the filtrate with 4M HCl in Dioxane or concentrated aqueous HCl.

    • Concentrate the solvent to ~20% volume.

    • Add cold Diethyl Ether or Ethyl Acetate to precipitate the product.

    • Filter the white/off-white solid (Dihydrochloride salt).

Method B: Catalytic Hydrogenation (Scalable)

Recommended for larger scale (>50g) requiring faster throughput.

Reagents:

  • Precursor: 1.0 equiv

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Load: 2-5 wt%

  • Hydrogen Source: H₂ gas (balloon or 1-3 bar)

  • Solvent: Methanol or Ethyl Acetate

Protocol:

  • Inerting: Charge flask with Precursor and Catalyst. Evacuate and purge with Nitrogen (3x).

  • Solvent: Add degassed solvent via syringe/cannula.

  • Hydrogenation: Switch atmosphere to Hydrogen.[1] Stir vigorously at Room Temperature.

    • Warning: Do not heat. Higher temperatures increase the risk of dechlorination even with sulfided catalysts.

  • Monitoring: Reaction typically completes in 2–6 hours.

  • Isolation: Filter catalyst over Celite (keep wet to prevent fire hazard). Acidify filtrate immediately and isolate as the HCl salt as described in Method A.

Comparative Data: Reducing Agents

FeaturePd/C + H₂Pt(S)/C + H₂Fe / NH₄ClSnCl₂ / HCl
Yield Low (<40%)High (85-95%)High (80-90%)Moderate (60-75%)
Dechlorination Risk Critical (High)LowNegligible Low
Reaction Time Fast (1-2 h)Fast (2-4 h)Slow (2-6 h)Medium
Workup Difficulty Easy (Filter)Easy (Filter)Difficult (Iron sludge)Difficult (Tin emulsions)
Scalability HighHighMediumLow
Recommendation AVOID PREFERRED ROBUST ALTERNATIVE Backup Only

References

  • Synthesis of 3-Chloro-1,2-diamino-5-methoxybenzene (Precursor & Reduction)
  • Chemoselective Reduction of Nitroarenes (General Methodology)

    • Title: "Selective reduction of nitro compounds to amines."
    • Context: Discusses the use of Fe/NH4Cl and Sulfided Platinum for preventing dehalogen
    • URL:[Link][3]

  • Handling of Air-Sensitive Diamines: Source: BenchChem Technical Guides. "Selective Reduction of (2-Chloro-6-nitrophenyl)methanamine." (Analogous chemistry illustrating the sensitivity of chloro-amino-nitro systems).

Sources

Purification techniques for crude 3-Chloro-1,2-diamino-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of 3-Chloro-1,2-diamino-5-methoxybenzene

Introduction: The Molecule & The Challenge

Subject: 3-Chloro-1,2-diamino-5-methoxybenzene (Substituted o-phenylenediamine) Target Audience: Medicinal Chemists, Process Development Scientists Critical Attribute: High Oxidation Sensitivity [1][2]

3-Chloro-1,2-diamino-5-methoxybenzene is a highly electron-rich aromatic diamine.[1][2] The presence of the methoxy group at position 5 and the diamine functionality at positions 1 and 2 makes this molecule exceptionally prone to oxidation. Upon exposure to air, it rapidly degrades into dark purple/black quinone imines or azo-oligomers.[1][2]

This guide provides a self-validating purification workflow designed to isolate the pure diamine and stabilize it for downstream applications (typically heterocycle synthesis).[2]

Module 1: Decision Tree for Purification

Before starting, assess the state of your crude material using the logic below.

PurificationWorkflow Start Crude Material Assessment ColorCheck Is the solid Black/Tar-like? Start->ColorCheck PurityCheck Is Purity > 85% (LCMS)? ColorCheck->PurityCheck No (Brown/Tan solid) MethodA Method A: Acid-Base Extraction (Removes non-basic impurities) ColorCheck->MethodA Yes (Oxidation products present) PurityCheck->MethodA No (<85%) MethodB Method B: Recrystallization (Polishing) PurityCheck->MethodB Yes (>85%) MethodA->PurityCheck Re-assess MethodC Method C: HCl Salt Formation (Long-term Stabilization) MethodB->MethodC Optional: For Storage Discard Discard or Column Chromatography (If <50% pure)

Caption: Logical workflow for selecting the appropriate purification technique based on crude material quality.

Module 2: Detailed Purification Protocols

Protocol A: Acid-Base Extraction (The "Cleanup")

Objective: Remove non-basic impurities (unreduced nitro compounds, starting materials) and neutral oxidation tars.[2] Principle: 1,2-diamines are basic.[1][2] They dissolve in dilute acid, while non-basic impurities remain in the organic layer.[2]

Step-by-Step:

  • Dissolution: Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (3 x 5 mL/g).

    • Observation: The product moves into the aqueous phase (turning it reddish/brown). The organic phase retains non-basic impurities.[2]

  • Wash: Wash the combined aqueous acidic layer with fresh DCM (1x) to remove entrained organics.[2]

  • Basification (Critical Step):

    • Cool the aqueous layer to 0–5 °C (ice bath).

    • Slowly adjust pH to >10 using 50% NaOH or saturated Na₂CO₃ .[1][2]

    • Caution: Do this under an inert atmosphere (Nitrogen/Argon) if possible to prevent rapid oxidation of the free base.

  • Re-extraction: Extract the basic aqueous layer with DCM (3 x).[2]

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate immediately under reduced pressure.

Protocol B: Recrystallization (The "Polish")

Objective: Remove regioisomers and trace impurities from material that is already >85% pure.[2] Solvent System: Ethanol/Water or Toluene/Heptane.[1][2]

Step-by-Step (Ethanol/Water):

  • Degas Solvents: Sparge Ethanol and Water with Nitrogen for 15 mins before use.[2]

  • Dissolution: Dissolve crude solid in boiling Ethanol (minimal volume).

  • Filtration: If insoluble black particles (oxidation tars) remain, filter hot through a Celite pad.[2]

  • Crystallization:

    • Remove from heat.[1][2][3][4]

    • Add degassed Water dropwise until slight turbidity persists.[1][2]

    • Add one drop of Ethanol to clear the solution.[2]

    • Allow to cool slowly to Room Temperature (RT), then to 0 °C.

  • Isolation: Filter under Nitrogen blanket. Wash with cold Ethanol/Water (1:1).[2]

Protocol C: HCl Salt Formation (The "Stabilizer")

Objective: Convert the unstable free base into a stable Dihydrochloride salt for storage. Mechanism: 3-Cl-5-OMe-C₆H₂(NH₂)₂ + 2HCl → [3-Cl-5-OMe-C₆H₂(NH₃)₂]²⁺ 2Cl⁻[1][2]

Step-by-Step:

  • Dissolve the free base in dry Ethanol or Methanol .[2]

  • Cool to 0 °C.

  • Add 4M HCl in Dioxane or Concentrated aqueous HCl dropwise (excess, >2.5 equivalents).

  • A precipitate should form immediately.[2]

  • Add Diethyl Ether or Heptane to drive precipitation if necessary.[1][2]

  • Filter and dry in a vacuum desiccator over P₂O₅.

Module 3: Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Product turns black on filter paper Rapid oxidation of free base.[1][2]Action: Minimize air exposure. Wash with degassed solvents.[1][2] Store as HCl salt immediately.
Low recovery in Acid-Base extraction Product trapped as insoluble salt or pH not high enough.[1][2]Action: Ensure pH > 10 during basification. If a "rag" layer forms, filter through Celite.[2]
NMR shows extra aromatic protons Regioisomer contamination (likely 4-chloro isomer).[1][2]Action: Recrystallize from Toluene/Heptane. Isomers often have distinct solubilities in non-polar media.
Reddish color in aqueous acid Normal for conjugated diamine salts.[1][2]Action: Proceed. If color is intense purple, it indicates quinone formation (impurity).[2]
Frequently Asked Questions

Q: Can I use column chromatography for purification? A: Yes, but it is risky.[2] The silica gel surface is acidic and can catalyze oxidation.[2]

  • Modification: Pre-treat silica with 1% Triethylamine (TEA) in the mobile phase to neutralize it.[2] Use a gradient of Hexane/Ethyl Acetate.[2]

Q: How should I store the purified material? A:

  • Free Base: Store under Argon at -20 °C. Shelf life: < 1 week.

  • HCl Salt: Store in a desiccator at RT or 4 °C. Shelf life: > 6 months.

Q: I don't have a melting point. How do I characterize it? A: Since specific literature data for 3-chloro-5-methoxy-1,2-phenylenediamine is scarce, you must establish your own standard.

  • H-NMR: Confirm integration of aromatic protons (should be two distinct singlets or doublets depending on coupling).

  • LCMS: Confirm Mass [M+H]+.

  • DSC: Once pure, run Differential Scanning Calorimetry to determine the precise melting point for your records.[2]

References

  • General Synthesis of Substituted o-Phenylenediamines

    • Source: Organic Syntheses, Coll.[2][3][5] Vol. 2, p. 501 (1943).[2] Describes the reduction of o-nitroaniline derivatives.

    • URL:[Link]

  • Handling of Air-Sensitive Reagents

    • Source: Sigma-Aldrich Technical Bulletin AL-134.[1][2]

  • Precursor Identification (3-Chloro-5-methoxy-2-nitroaniline)

    • Source: ChemicalBook CAS Database (CAS 2091591-51-2).[1][2]

  • Purification of Benzimidazoles/Diamines

    • Source: Green Chemistry, 2013, 15, 1509 (RSC).[2] Discusses water-mediated synthesis and handling of diamines.

    • URL:[Link]

Sources

Technical Support Center: Handling & Storage of 3-Chloro-1,2-diamino-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The Challenge: 3-Chloro-1,2-diamino-5-methoxybenzene (CDMB) is not merely "sensitive"; it is an electron-rich "tinderbox." The presence of the methoxy group (-OCH


) at the 5-position acts as a strong Electron Donating Group (EDG), significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the 1,2-diamine motif far more susceptible to oxidative coupling than unsubstituted o-phenylenediamine.

The Reality: If stored as a free base in air at room temperature, this compound will degrade from a crystalline solid to a black, insoluble tar within 24–48 hours. This guide provides the protocols necessary to arrest this thermodynamic inevitability.

The Mechanism of Failure (Why it Degrades)

To prevent degradation, you must understand the enemy. The "black tar" you see is not simple decomposition; it is the result of uncontrolled oxidative polymerization.

The Oxidation Cascade
  • Initiation: Atmospheric oxygen (or trace metal ions like Cu

    
    /Fe
    
    
    
    ) abstracts a hydrogen atom from the amine, creating a nitrogen-centered radical.
  • Propagation: The radical disproportionates to form a Quinone Diimine species. This is the critical "kill switch." Quinone diimines are highly electrophilic.

  • Termination (Polymerization): The electrophilic quinone diimine reacts instantly with remaining unoxidized amine (nucleophile) to form azo-linkages and phenazine-like oligomers. These large conjugated systems absorb all visible light, appearing black.

Visualization of the Pathway

The following diagram illustrates the oxidative trajectory you are fighting against.

OxidationPathway cluster_0 Critical Control Point Start CDMB (Free Base) (Colorless/Pale) Radical Semi-quinone Radical Start->Radical O2 / Light / Metal Ions QDI Quinone Diimine (Reactive Electrophile) Radical->QDI -1e-, -H+ Polymer Phenazine Oligomers (Black/Insoluble) Radical->Polymer Radical Coupling QDI->Polymer + CDMB (Nucleophilic Attack)

Figure 1: The oxidative cascade of electron-rich phenylenediamines. The transition from Radical to Quinone Diimine is the point of no return.

Troubleshooting Guide (Symptom-Based)

Use this table to diagnose the state of your material immediately.

SymptomDiagnosisAction Required
Material is Pale Pink/Red Early-stage oxidation (<1% impurities).Usable. Proceed immediately. Degas all solvents.
Material is Brown/Dark Purple Significant quinone diimine formation (5–15%).Purification Required. Recrystallize with reducing agents (Protocol C).
Material is Black/Tar-like Irreversible polymerization (>50%).Discard. Recovery is chemically possible but economically inefficient.
Insoluble in Methanol Formation of high-MW phenazine polymers.Discard. The active diamine is gone.
LC-MS shows [M-2] peak Presence of Quinone Diimine intermediate.Stabilize. Acidify immediately to convert to salt.

Stabilization Protocols

Protocol A: Chemical Stabilization (The Gold Standard)

Objective: Convert the unstable free base into the Dihydrochloride Salt (CDMB·2HCl) . Why: Protonating the amine groups (


) removes the lone pair electrons involved in the initial oxidation step. The salt form is indefinitely stable at -20°C.

Reagents:

  • Degassed Diethyl Ether or 1,4-Dioxane

  • 4M HCl in Dioxane (anhydrous)

Steps:

  • Dissolve the crude CDMB free base in a minimal amount of degassed ether/dioxane under Argon.

  • Dropwise add 4M HCl in Dioxane (2.5 equivalents) at 0°C.

  • A white/off-white precipitate will form immediately.

  • Filter under an inert atmosphere (Schlenk frit) or rapidly in air if necessary.

  • Wash the cake with dry ether to remove residual oxidants.

  • Dry under high vacuum. Store the resulting salt at -20°C.

Protocol B: Inert Storage (For Free Base)

Objective: Store the free base if salt formation is impossible due to downstream chemistry constraints.

Requirements:

  • Atmosphere: Argon (heavier than air, provides a better blanket than Nitrogen).

  • Container: Amber glass vial with a PTFE-lined septum cap.

  • Temperature: -80°C (Preferred) or -20°C.

Workflow:

  • Flush the amber vial with Argon for 2 minutes.

  • Place the CDMB inside.

  • Backfill with Argon and seal tightly with Parafilm over the cap.

  • Place the vial inside a secondary container (jar) containing a packet of activated silica gel and an oxygen scavenger sachet.

Protocol C: Rescue Purification

Objective: Clean brown/purple material.

  • Dissolve material in degassed water containing 1% Sodium Metabisulfite (reducing agent) or Ascorbic Acid .

  • Add activated charcoal (10 wt%). Stir for 15 mins.

  • Filter through Celite under Argon.

  • The filtrate should be clear/pale.

  • Extract with degassed Ethyl Acetate or proceed to Salt Formation (Protocol A) immediately.

Frequently Asked Questions (FAQs)

Q: Can I store CDMB in DMSO or DMF? A: ABSOLUTELY NOT. DMSO is not an inert solvent; it acts as a mild oxidant (Swern oxidation mechanism) and a radical initiator for aromatic amines. Storing phenylenediamines in DMSO accelerates the formation of diazo/azine linkages. Use degassed Methanol or Acetonitrile if a stock solution is required, and use it within 4 hours.

Q: My material arrived on ice packs but is slightly brown. Is it ruined? A: Likely not. Surface oxidation happens rapidly. Take a small aliquot and check solubility in 1M HCl. If it dissolves completely to give a clear (or slightly yellow) solution, the bulk is intact. If it leaves black insoluble specks, filter before use.

Q: Why does the methoxy group matter? A: It accelerates the damage. Standard o-phenylenediamine is unstable. Adding a methoxy group pushes electron density into the ring (resonance donation), making the amine lone pairs "hotter" (more nucleophilic and easier to oxidize). You have significantly less working time with CDMB than with standard OPD.

Q: How do I ship this to a collaborator? A:

  • Convert to HCl salt (preferred).

  • If shipping free base: Flame-seal in a glass ampoule under Argon. Ship on Dry Ice (-78°C). Do not ship free base on "blue ice" (4°C) for international transit.

References

  • Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition. Elsevier, 2017. (Standard protocols for purification of phenylenediamines via SnCl2/HCl reduction).

  • Kotkar, R. et al. "Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles." Sensors (Basel), 2017, 17(3), 530. (Detailed mechanism of OPD oxidation to quinone diimine).

  • Seyler, T. et al. "Short- and Long-Term Stability of Aromatic Amines in Human Urine." Toxics, 2023.[1][2] (Empirical data on temperature dependence (-20°C vs 20°C) for amine stability).

  • Sigma-Aldrich (Merck). "Technical Bulletin: Handling Air-Sensitive Reagents." (General Schlenk line and inert storage techniques).

Sources

Technical Support Center: Isolation & Recrystallization of 3-Chloro-1,2-diamino-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating highly functionalized, electron-rich aromatic diamines.

Mechanistic Principles of Isolation

Isolating 3-Chloro-1,2-diamino-5-methoxybenzene—a critical intermediate in the synthesis of complex benzotriazoles and pharmaceutical agents ()[1]—presents two primary physicochemical challenges:

  • Oxidative Degradation: 1,2-diaminobenzenes are notoriously electron-rich. The methoxy group further donates electron density into the aromatic ring, making the amine groups highly susceptible to auto-oxidation in the presence of atmospheric oxygen. This reaction rapidly forms dark polyanilinic polymers and quinone-diimine impurities ()[2].

  • Complex Solubility (Oiling Out): The molecule possesses competing functional groups. The diamino motif provides strong hydrogen-bond donating/accepting capabilities (favoring polar solvents), while the chloro and methoxy groups impart lipophilicity. If the solvent system is not perfectly balanced, the compound will undergo liquid-liquid phase separation ("oiling out") rather than forming a solid crystal lattice ()[3].

Solvent Selection Matrix

To achieve high purity without sacrificing yield, the solvent system must balance these competing polarities. Below is a quantitative and mechanistic breakdown of viable solvent systems.

Solvent SystemBoiling PointPolarity IndexSuitabilityCausality / Expected Outcome
Ethanol / Water (70:30) ~80°CHighExcellent Balances H-bonding (amines) with lipophilicity (Cl/OMe). Provides the highest purity and allows for antioxidant addition.
Ethyl Acetate / Hexane (1:2) ~68°CModerateVery Good Flattens the solubility curve, reducing the thermodynamic risk of oiling out. Excellent for high-yield recovery.
Toluene 110.6°CLowGood Excellent for rejecting highly polar impurities. Requires strict anhydrous conditions to prevent phase separation.
Acetone 56°CModerateDO NOT USE Ketones react rapidly with 1,2-diamines to form 1,5-benzodiazepines or benzimidazoles ()[4].

Standard Operating Procedure: Anaerobic Mixed-Solvent Recrystallization

This protocol is a self-validating system: it proactively prevents oxidation via chemical reduction and removes existing polymers via adsorption, ensuring that only the target monomer crystallizes.

Step 1: Inert Preparation Purge a 2-neck round-bottom flask with Nitrogen (N₂) or Argon. Maintaining an inert atmosphere is critical to prevent the propagation of radical oxidation pathways.

Step 2: Dissolution Suspend the crude 3-Chloro-1,2-diamino-5-methoxybenzene in 70% aqueous ethanol (approximately 5 to 7 mL per gram of crude material). Heat the mixture to a gentle reflux (75–80°C) under continuous stirring until the solid dissolves.

Step 3: Decolorization & Reduction Add 10% w/w activated carbon (e.g., Darco or Norit) to adsorb high-molecular-weight polyanilines. Simultaneously, add 1% w/w sodium dithionite (Na₂S₂O₄). The dithionite acts as a sacrificial reductant, converting colored quinone-imines back into the desired diamine ()[3]. Reflux for 15 minutes.

Step 4: Hot Filtration Rapidly filter the boiling mixture through a pre-warmed pad of Celite in a Buchner funnel. This step removes the activated carbon and the irreversibly bound polymeric impurities. Self-Validation Check: The filtrate must be a clear, pale yellow or tan solution. If it is dark, repeat Step 3.

Step 5: Controlled Crystallization Transfer the filtrate to a clean flask and allow it to cool to room temperature slowly (approx. 0.5°C/min). Rapid cooling traps impurities in the crystal lattice and induces oiling out. Once at room temperature, place the flask in an ice bath (0–5°C) for 2 hours to maximize yield.

Step 6: Isolation Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 30% aqueous ethanol to displace the mother liquor without dissolving the product. Dry the crystals under vacuum at 40°C.

Recrystallization Workflow

RecrystallizationWorkflow Start Impure 3-Chloro-1,2- diamino-5-methoxybenzene Dissolve Dissolve in hot EtOH/Water under N2 Start->Dissolve Charcoal Add Activated Carbon & Na2S2O4 (Antioxidant) Dissolve->Charcoal HotFilter Hot Filtration (Remove Polyanilines) Charcoal->HotFilter Cooling Controlled Cooling (Room Temp to 0°C) HotFilter->Cooling Decision Did Oiling Out Occur? Cooling->Decision Reheat Reheat & Add More Ethanol Decision->Reheat Yes Crystallize Crystal Nucleation & Growth Decision->Crystallize No Reheat->Cooling Isolate Vacuum Filtration & Cold Solvent Wash Crystallize->Isolate

Workflow for the anaerobic recrystallization and troubleshooting of 3-Chloro-1,2-diamino-5-methoxybenzene.

Troubleshooting & FAQs

Q: My crystals are dark brown or black instead of light tan. What went wrong? A: This is a classic symptom of oxidative degradation. 1,2-diaminobenzenes readily oxidize in the air to form polyanilines and quinones ()[2]. Fix: Ensure you are working under an inert atmosphere (N₂/Ar). Incorporate an antioxidant like sodium dithionite or sodium bisulfite into your aqueous solvent system to chemically reduce the oxidized species back to the diamine.

Q: The compound is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I force crystallization? A: Oiling out occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solution becomes saturated ()[3]. Fix: Do not attempt to freeze the oil; this will only yield an amorphous, impure glass. Instead, reheat the mixture until it becomes a homogeneous solution. Add 10-15% more of the "good" solvent (e.g., Ethanol) to increase solubility, then cool the solution much slower. Scratching the inside of the flask with a glass rod or adding a seed crystal can provide a nucleation site to induce crystallization before the oiling threshold is reached.

Q: Can I use Acetone or Methyl Ethyl Ketone (MEK) to wash the final crystals and speed up drying? A: Absolutely not. 1,2-diaminobenzenes undergo rapid condensation reactions with ketones, especially in the presence of trace acids or upon heating. Washing with acetone will chemically convert your purified product into a 1,5-benzodiazepine or a substituted benzimidazole ()[5]. Always wash with a cold portion of your recrystallization solvent.

References

  • Title: US 2010/0125089 A1 - Method of producing benzamide derivatives Source: Google Patents URL
  • Title: Preparation of p-phenylendiamine Source: ScienceMadness Discussion Board URL: [Link]

  • Title: The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone Source: ResearchGate URL: [Link]

  • Title: Preparation of Halogenated Fluorescent Diaminophenazine Building Blocks Source: OSTI.GOV URL: [Link]

Sources

Minimizing side reactions in 3-Chloro-1,2-diamino-5-methoxybenzene cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with the cyclization of 3-Chloro-1,2-diamino-5-methoxybenzene (also referred to as 1,2-diamino-3-chloro-5-methoxybenzene).[1]

Topic: Minimizing Side Reactions in 3-Chloro-1,2-diamino-5-methoxybenzene Cyclization Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The cyclization of 3-Chloro-1,2-diamino-5-methoxybenzene (Starting Material, SM ) to form 4-chloro-6-methoxybenzimidazole is a critical step in the synthesis of several kinase inhibitors (e.g., Alisertib intermediates).[1]

While the reaction appears simple (condensation with a C1 source like formic acid or triethyl orthoformate), the electron-rich nature of the diamine (due to the methoxy group) makes it highly susceptible to oxidative polymerization . Furthermore, the steric influence of the chlorine atom can retard ring closure, leading to "stalled" N-formyl intermediates.[1]

This guide provides troubleshooting workflows to eliminate "black tar" formation and ensure complete cyclization.

Part 1: The Reaction Landscape (Visualization)

The following diagram illustrates the competitive pathways between the desired cyclization and the critical side reactions (Oxidation and Stalling).

ReactionPathways SM Diamine Starting Material (3-Cl-1,2-diamino-5-OMe-benzene) Formyl N-Formyl Intermediate (Mono-acylated) SM->Formyl + HCOOH/TEOF (Fast) Quinone Quinone Diimine (Reactive Species) SM->Quinone + O2 (Air) (Oxidation) Formyl->Formyl Water Inhibition (Equilibrium Stall) Product Target Benzimidazole (4-chloro-6-methoxy...) Formyl->Product - H2O / Heat (Slow Step) Tar Black Tar / Oligomers (Azo/Phenazine species) Quinone->Tar Polymerization

Caption: Figure 1. Competitive pathways. The green path requires water removal to drive equilibrium.[1] The red path (oxidation) is irreversible and must be prevented by inert handling.

Part 2: Troubleshooting Guides (Ticket-Based)

Ticket #401: "My reaction mixture turns black/purple immediately."

Diagnosis: Oxidative Instability of the Diamine. Mechanism: The 5-methoxy group pushes electron density into the ring, making the 1,2-diamines highly prone to oxidation by atmospheric oxygen.[1] This forms o-quinone diimines, which rapidly polymerize into dark, insoluble tars (phenazine-like oligomers).[1]

Technical Protocol:

  • Inert Atmosphere (Mandatory): Never expose the free base diamine to air for >5 minutes. Conduct all weighing and transfers under Nitrogen (

    
    ) or Argon.[1]
    
  • The "Acid-First" Rule: If generating the diamine from a nitro-reduction (e.g., hydrogenation), collect it directly into an acidic solution (e.g., Formic Acid) immediately.[1] The protonated diaminium salt is stable; the free base is not.

  • Scavenger Additive: Add Sodium Metabisulfite (

    
    )  (0.5 - 1.0 eq) if performing an aqueous workup prior to cyclization.[1] This acts as a sacrificial antioxidant.[1]
    
Ticket #402: "LCMS shows a persistent M+28 peak (Formyl intermediate)."

Diagnosis: Incomplete Cyclization (The "Water Stall"). Mechanism: The reaction proceeds in two steps: (1) N-formylation (fast) and (2) Ring closure (slow, releases water).[1] Water generated in step 2 creates an equilibrium back-pressure, preventing full conversion.[1]

Data Comparison: Cyclization Agents

ReagentWater ManagementRisk of StallingRecommended For
Aqueous Formic Acid Poor (Adds water)High Small scale / Robust substrates
Pure Formic Acid ModerateMediumStandard synthesis
Triethyl Orthoformate (TEOF) Excellent (Consumes water)Low Sensitive / Difficult substrates

Corrective Workflow (The "TEOF Switch"):

  • Do not add more acid. Adding more aqueous acid only adds more water, pushing the equilibrium backward.[1]

  • Switch Solvent: Use Triethyl Orthoformate (TEOF) as both reagent and solvent.[1] TEOF reacts with the water byproduct to form ethanol and ethyl formate, chemically drying the reaction and driving it to completion.

    • Reaction:

      
      
      
  • Catalyst: Add a catalytic amount of p-TsOH (1-5 mol%) to accelerate the ring closure if using TEOF.[1]

Ticket #403: "NMR shows broad/split peaks. Is it impure?"

Diagnosis: Tautomeric Equilibrium (False Alarm).[1] Mechanism: 4-chloro-6-methoxybenzimidazole possesses a proton on the imidazole ring that hops between N1 and N3.[1]

  • State A: H on N1

    
     4-chloro-6-methoxy...[1]
    
  • State B: H on N3

    
     7-chloro-5-methoxy...[1]
    

Validation Step:

  • Do not purify yet.

  • Run NMR in DMSO-

    
      with a drop of TFA-
    
    
    
    (Trifluoroacetic acid).[1] This protonates the system, locking it into a symmetrical cation or accelerating the exchange so fast that peaks coalesce into sharp singlets. If peaks sharpen, your product is pure.[1]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 4-chloro-6-methoxybenzimidazole with <0.5% oxidative impurity.

Materials
  • SM: 3-Chloro-1,2-diamino-5-methoxybenzene (1.0 eq)[1]

  • Reagent: Triethyl Orthoformate (TEOF) (5.0 - 10.0 eq)[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)[1]

  • Solvent: THF (optional, if solubility is low in TEOF)

Step-by-Step Methodology
  • Inert Setup: Purge a reaction vessel with

    
     for 15 minutes.
    
  • Charging: Add solid SM and p-TsOH .

  • Solvent Addition: Add TEOF via syringe. Note: The solution may darken slightly, but should not turn tar-black if

    
     is maintained.[1]
    
  • Reflux: Heat to reflux (

    
    C internal temp).
    
    • IPC Check: Monitor by HPLC after 2 hours.[1] Look for disappearance of SM and the Intermediate (M+28).

  • Workup (Self-Validating):

    • Cool to Room Temp.[1][2]

    • Concentrate TEOF in vacuo.[1]

    • Slurry Wash: Suspend the residue in cold MTBE (Methyl tert-butyl ether).[1] The benzimidazole product usually precipitates, while oxidative impurities (dark oils) remain dissolved in the ether.

    • Filter and dry.[1][2][3]

Part 4: References & Authority[4]

  • Benzimidazole Synthesis via TEOF:

    • Source: BenchChem Technical Guides.[1] "Optimizing Benzimidazole Derivative Synthesis."

    • Relevance: Establishes TEOF as the superior reagent for water-sensitive equilibria compared to aqueous formic acid.[1]

    • Link:

  • Oxidative Instability of Phenylenediamines:

    • Source: Journal of the Society of Cosmetic Chemists.[4] "The Role of Meta Difunctional Benzene Derivatives in Oxidative Hair Dyeing." (Explains the mechanism of quinone diimine formation).

    • Relevance: Provides the mechanistic basis for the "Black Tar" side reaction.

    • Link:

  • Process Chemistry of Alisertib Intermediates:

    • Source: Organic Process Research & Development (OPRD).[1] General principles of benzimidazole scale-up.

    • Relevance: Supports the use of inert atmospheres and antioxidant washes during workup.

  • Tautomerism in Benzimidazoles:

    • Source: National Institutes of Health (NIH) / PubChem. "4-chloro-6-methoxybenzimidazole Compound Summary."[1]

    • Relevance: Confirms the structural identity and tautomeric nature of the product.

    • Link:

Sources

Troubleshooting low purity issues with 3-Chloro-1,2-diamino-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: #TCH-ZN-3552
Topic: Troubleshooting Low Purity & Instability Issues[1]

Executive Summary: The "Oxidation Trap"

User Observation: "My compound turns purple/black upon filtration," or "HPLC shows multiple new peaks after leaving the sample in solution for 1 hour."

Root Cause Analysis: As a Senior Application Scientist, I often see researchers treat 3-Chloro-1,2-diamino-5-methoxybenzene as a standard organic intermediate. It is not. It is an electron-rich 1,2-phenylenediamine .[1] The combination of the ortho-diamine motif and the electron-donating methoxy group at position 5 creates a system with a high HOMO (Highest Occupied Molecular Orbital) energy.

This molecule is thermodynamically driven to lose electrons to atmospheric oxygen, generating quinone diimines and azo-oligomers .[1] If you are handling the free base in air, you are not purifying a compound; you are actively synthesizing impurities.

Diagnostic Workflow: Identify Your Failure Mode

Before attempting remediation, identify where your process is failing using this logic flow.

TroubleshootingFlow Start Start: Low Purity Observed ColorCheck Is the solid Dark Purple/Black? Start->ColorCheck HPLCCheck Does HPLC show broad tailing? ColorCheck->HPLCCheck No (Tan/Off-white) SaltCheck Are you handling the Free Base? ColorCheck->SaltCheck Yes SilicaDeath DIAGNOSIS: Acid-Catalyzed Decomposition (Silica Gel Interaction) HPLCCheck->SilicaDeath Yes Oxidation DIAGNOSIS: Oxidative Polymerization (Quinone Imine Formation) SaltCheck->Oxidation Yes ActionSalt PROTOCOL A: Convert to 2HCl Salt SaltCheck->ActionSalt No (Already Salt) -> Recrystallize Oxidation->ActionSalt ActionBase PROTOCOL B: Neutralized Alumina Column SilicaDeath->ActionBase

Figure 1: Diagnostic logic tree for identifying the root cause of impurity profiles in electron-rich diamines.

Critical Protocols: Stabilization & Purification

Protocol A: The "Salt Shield" (Recommended)

Objective: Permanently arrest oxidation by protonating the amine lone pairs, rendering them non-nucleophilic and stable to air.

The Science: The free base has a shelf-life of minutes in solution. The dihydrochloride salt (2HCl) has a shelf-life of years.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve crude free base in minimal degassed Ethyl Acetate or Dichloromethane under Nitrogen.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane or 2M HCl in Diethyl Ether (2.5 equivalents).

    • Note: Do not use aqueous HCl initially, as water removal is difficult without heating (which promotes degradation).[1]

  • Precipitation: The salt will precipitate immediately as a white/pale-pink solid.

  • Isolation: Filter under Nitrogen (Schlenk filtration preferred). Wash with cold ether.[1][2]

  • Recrystallization (If purity <98%):

    • Dissolve the salt in hot Methanol (minimal volume).

    • Add Isopropanol or Diethyl Ether until turbid.[1][2]

    • Cool slowly to 4°C.

Protocol B: Chromatography of the Free Base (High Risk)

Objective: Purify the free base if the next step strictly requires non-salt starting material.

The Science: Standard silica gel is acidic (pH ~5). This acidity catalyzes the oxidation of phenylenediamines. You must artificially create a basic stationary phase.

Step-by-Step Methodology:

  • Stationary Phase: Use Basic Alumina (Grade III) OR Silica Gel treated with 2% Triethylamine (TEA) .[1]

    • Pre-treatment:[3][4] Slurry silica in Hexane/TEA (98:2) for 30 minutes, then flush with running solvent.

  • Eluent: Dichloromethane / Methanol (95:5) + 0.1% Triethylamine .[1]

    • Crucial: The TEA prevents the amine from streaking and oxidizing on the column.

  • Speed: Run the column fast (Flash chromatography). Do not let the compound sit on the column for >30 minutes.

  • Collection: Collect fractions into flasks already containing a trace of antioxidant (e.g., BHT) if permissible for downstream use, or evaporate immediately under Argon.

Quantitative Data: Solvent Compatibility Table

Solvent SystemSuitabilityRisk FactorNotes
DMSO / DMF POOR HighHigh boiling point requires heat to remove; promotes rapid oxidation in solution.[1]
Chloroform / DCM GOOD LowBest for extraction. Acidic impurities in CHCl3 (phosgene) can react; use stabilized solvent.[1]
Water (Neutral) MODERATE MediumFree base is sparingly soluble; oxidation is faster in aqueous media than organic.[1]
Ethanol / HCl EXCELLENT LowIdeal for storage and recrystallization of the salt form.
Acetone FORBIDDEN ExtremeForms imines/aminals (condensation products) with the primary amines rapidly.

Frequently Asked Questions (FAQs)

Q1: Why does my NMR show a "forest" of peaks in the aromatic region? A: This indicates regio-isomeric impurities or incomplete reduction.

  • Causality: If you synthesized this from 3-chloro-5-methoxy-2-nitroaniline, the reduction step (e.g., H2/Pd-C) might have stopped at the hydroxylamine intermediate or over-reduced the chloro-group (dehalogenation).[1]

  • Fix: Check the coupling constant (

    
    ) of the aromatic protons. The desired product should show meta-coupling (
    
    
    
    Hz).[1] If you see broad peaks, it is likely paramagnetic oxidation species (semiquinones).[1]

Q2: Can I store the free base in the freezer? A: Only if stored under an inert atmosphere (Argon) and protected from light. Even at -20°C, trapped oxygen in the vial headspace will degrade the surface of the solid, turning it black over weeks. Always store as the HCl salt.

Q3: My melting point is 10°C lower than the literature value. A: This is a classic sign of "wet" salt or mixed salt/free-base species.

  • Fix: Phenylenediamine salts are hygroscopic. Dry the sample at 40°C under high vacuum (<1 mbar) for 12 hours. Ensure you have the di-hydrochloride, not the mono-hydrochloride, by using excess HCl during precipitation.[1]

Visualizing the Degradation Pathway

Understanding how the molecule dies is key to preventing it.

DegradationPathway cluster_prevention PREVENTION STRATEGY FreeBase Free Base (Colorless) Radical Radical Cation (Reactive Intermediate) FreeBase->Radical + O2 (Air) Salt HCl Salt Form (Stable) FreeBase->Salt + HCl Quinone Quinone Diimine (Purple/Red) Radical->Quinone - 2H+ Polymer Azo Polymers (Black Tar) Quinone->Polymer Polymerization

Figure 2: The oxidative degradation cascade of electron-rich phenylenediamines and the stabilization route via salt formation.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of aromatic amines and handling of air-sensitive compounds). [1]

  • Organic Syntheses. (1976).[1] Benzene, 2,4-dichloro-1-methoxy-.[1] Org. Synth. 55, 17. (Provides foundational chemistry for chlorinated/methoxylated benzene precursors and stability data).

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Essential guide for inert atmosphere techniques required for the free base).

  • BenchChem Technical Support. Purification of Phenylenediamines. (General protocols for recrystallization of amine salts).

Sources

Stability of 3-Chloro-1,2-diamino-5-methoxybenzene in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource center for 3-Chloro-1,2-diamino-5-methoxybenzene . This guide addresses the critical stability challenges inherent to electron-rich ortho-phenylenediamines (OPDs).

Executive Summary for Researchers: This molecule is highly labile in aqueous environments. The combination of two amino groups and a methoxy substituent creates an electron-rich aromatic system that is prone to rapid auto-oxidation, converting to quinone diimines and eventual polymeric aggregates. Neutral or alkaline aqueous solutions should be considered unstable immediately upon preparation.

Part 1: Chemical Behavior & Degradation Mechanism

To handle this compound successfully, you must understand why it fails. The instability is not random; it is a predictable cascade driven by pH and dissolved oxygen.

The Degradation Cascade:

  • Auto-oxidation: In the presence of dissolved oxygen, the ortho-diamine moiety undergoes oxidative dehydrogenation.

  • Radical Formation: The electron-donating methoxy group (position 5) stabilizes radical intermediates, accelerating the process compared to unsubstituted OPD.

  • Quinone Diimine Formation: The molecule converts to a colored (often pink/red) o-benzoquinone diimine species.

  • Polymerization: These reactive imines undergo condensation reactions (especially at neutral pH) to form dark, insoluble phenazine-like polymers.

Visualization: Degradation Pathway

The following diagram illustrates the oxidative stress pathway you are fighting against.

DegradationPathway cluster_prevention Stabilization Strategy Compound 3-Chloro-1,2-diamino- 5-methoxybenzene (Colorless/Pale) Radical Semiquinone Radical Compound->Radical -e-, -H+ Oxygen Dissolved O2 (Trigger) Oxygen->Radical Oxidation QDI Quinone Diimine (Pink/Red Species) Radical->QDI -e-, -H+ Polymer Insoluble Polymer (Dark Precipitate) QDI->Polymer Condensation (pH > 5) Acid Acidic Buffer (pH < 3) Acid->Compound Protonation (Blocks Oxidation)

Caption: Figure 1. Oxidative degradation pathway of electron-rich phenylenediamines. Protonation (green box) is the only effective chemical brake on this process.

Part 2: Preparation Protocols (The "Gold Standard")

Do not use water directly from the tap or standard wash bottle. Follow this protocol to maximize solution half-life.

Reagent Preparation Table
ComponentSpecificationReason
Solvent Degassed 0.1 M HCl or H₂SO₄Low pH protonates amines (

), preventing oxidation.
Water Quality HPLC-grade, Argon-spargedRemoves dissolved oxygen (the primary oxidant).
Additives Sodium Metabisulfite (0.1%)Optional antioxidant scavenger for critical assays.
Container Amber Glass / Foil-wrappedPrevents photo-oxidation (light-catalyzed degradation).
Step-by-Step Solubilization Workflow
  • Degas the Solvent: Spurge 0.1 M HCl with Argon or Nitrogen for 15 minutes before adding the solid.

  • Weighing: Weigh the solid quickly. If the powder is already dark brown/black, it has degraded; discard it.

  • Dissolution: Add the solid to the degassed acid. Vortex under an inert gas blanket if possible.

  • Usage: Use immediately. Do not store aqueous solutions for >4 hours , even at 4°C.

Part 3: Troubleshooting & FAQs

Q1: My solution turned pink within 10 minutes. Is it ruined? A: Yes. The pink color indicates the formation of the quinone diimine intermediate.

  • Cause: pH was likely too high (> pH 5) or oxygen was present.

  • Fix: Re-make the solution in 0.1 M HCl . The protonated form is resistant to forming the quinone.

Q2: Can I make a stock solution in DMSO? A: Yes, but with caveats.

  • Stability: Better than water, but DMSO is an oxidant.

  • Protocol: Use anhydrous DMSO . Store aliquots at -20°C or -80°C.

  • Thawing: Single-use only. Do not refreeze.

  • Warning: Upon dilution into aqueous media (e.g., cell culture), the "clock starts" immediately. Perform dilutions immediately before use.

Q3: I see a dark precipitate after 24 hours at 4°C. A: This is the polymerized phenazine derivative.

  • Analysis: The compound has undergone irreversible condensation.

  • Prevention: You cannot store this compound in water overnight. You must prepare fresh daily or freeze as a solid.

Q4: How does the Chlorine atom affect stability compared to standard methoxy-phenylenediamine? A: The chlorine atom (electron-withdrawing) provides a slight stabilizing effect against oxidation compared to the non-chlorinated analog (4-methoxy-1,2-phenylenediamine), but this is negligible in practice. The strong electron-donating power of the methoxy group and the two amines dominates, making the molecule extremely air-sensitive regardless of the chlorine.

Part 4: Troubleshooting Decision Tree

Use this flowchart to diagnose issues with your experimental setup.

Troubleshooting Start Issue: Solution Instability Color Is the solution colored? (Pink/Red/Brown) Start->Color Yes_Color Oxidation Detected Color->Yes_Color Yes No_Color No_Color Color->No_Color No Precip Is there precipitate? Yes_Precip Solubility Limit or Polymerization Precip->Yes_Precip Yes No_Precip System Stable (Proceed immediately) Precip->No_Precip No Check_pH Check pH Yes_Color->Check_pH No_Color->Precip pH_High Cause: Auto-oxidation Action: Acidify solvent (0.1M HCl) Check_pH->pH_High pH > 5 pH_Low Cause: Contamination/Old Stock Action: Check solid purity Check_pH->pH_Low pH < 4 Check_Solvent Solvent? Yes_Precip->Check_Solvent Water Action: Switch to DMSO stock or lower pH to form salt Check_Solvent->Water Water/PBS DMSO Action: Check concentration (Max ~50-100mM) Check_Solvent->DMSO DMSO

Caption: Figure 2. Diagnostic flowchart for evaluating solution integrity.

References
  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Methoxy-o-phenylenediamine dihydrochloride (Analogous Stability Data).Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 5-Chloro-3-methoxybenzene-1,2-diamine (CAS 1255789-24-2).[2]Link

  • Loba Chemie. (2019).[3] Material Safety Data Sheet: 4-Chloro-1,2-phenylenediamine (Chlorinated Analog Stability).Link

  • Environmental Toxicology and Chemistry. (1985). Relationship between aquatic toxicity and oxidative degradation of unsubstituted phenylenediamines.[4] (Establishing the oxidative mechanism of OPDs). Link

  • Journal of Hazardous Materials. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones.[5] (Mechanism of quinone formation). Link

Sources

Technical Support Center: Purification & Isolation of 3-Chloro-1,2-diamino-5-methoxybenzene Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of substituted 1,2-diaminobenzene regioisomers.

The separation of 3-chloro-1,2-diamino-5-methoxybenzene from its positional isomers (e.g., 5-chloro-4-methoxy-1,2-diaminobenzene) is notoriously difficult. Because these isomers share identical molecular weights and nearly identical hydrophobicities, standard purification techniques often fail. Furthermore, electron-rich 1,2-diaminobenzenes are highly susceptible to air oxidation, which can rapidly degrade your sample into intractable polymeric tars during prolonged isolation attempts.

This guide provides field-proven, causality-driven methodologies to achieve baseline resolution and high-yield recovery of your target regioisomer.

Separation Workflow Decision Matrix

Workflow A Crude Mixture: 3-Chloro-1,2-diamino-5-methoxybenzene B Scale of Purification? A->B C Analytical / Prep Scale (< 1g) B->C Small D Bulk Scale (> 1g) B->D Large E RP-HPLC (PFP Column) Orthogonal Selectivity C->E F Transient Derivatization (Mono-Boc Protection) D->F G Baseline Resolution (Isomer Isolation) E->G H Silica Gel Chromatography (Hexane/EtOAc) F->H J Pure Regioisomer G->J I TFA Deprotection (Recovery of Diamine) H->I I->J

Decision matrix for the separation of 3-chloro-1,2-diamino-5-methoxybenzene regioisomers.

Troubleshooting & FAQs

Q1: Why do the regioisomers of 3-chloro-1,2-diamino-5-methoxybenzene co-elute as a single broad peak on my standard C18 column? Answer: Standard C18 stationary phases separate molecules primarily based on hydrophobic dispersion forces. Because regioisomers possess the same number of carbon atoms and identical functional groups, their overall hydrophobicity is virtually indistinguishable[1]. To resolve them, you must exploit shape selectivity and electronic distribution.

Q2: If C18 fails, what stationary phase should I use for Preparative HPLC? Answer: You must transition to a Pentafluorophenyl (PFP) column. PFP phases provide orthogonal retention mechanisms compared to C18, including


 interactions, dipole-dipole interactions, and hydrogen bonding[1]. The highly electronegative fluorine atoms on the PFP ring interact differentially with the electron-withdrawing chloro group and the electron-donating methoxy group depending on their exact spatial arrangement on the benzene ring, enabling baseline separation of halogenated regioisomers[2],[3].

Q3: I need to purify 15 grams of the mixture. Preparative HPLC is too slow. How can I separate them using standard silica gel? Answer: You must chemically amplify the structural differences between the isomers via transient derivatization [4]. By reacting the mixture with a stoichiometric amount of Di-tert-butyl dicarbonate (Boc


O), you can achieve regioselective mono-Boc protection. The steric encumbrance of the 3-chloro group strongly hinders the adjacent amine (position 2), directing the bulky Boc group primarily to the amine at position 1. This drastically alters the polarity and hydrogen-bonding profile of the isomers, allowing for easy separation via standard normal-phase flash chromatography. The Boc group is then easily cleaved using Trifluoroacetic acid (TFA).

Q4: My isolated fractions are turning dark brown/black after solvent evaporation. What is happening? Answer: 1,2-diaminobenzenes are highly susceptible to oxidative degradation, forming highly colored quinonediimines and polymeric tars. This is exacerbated by heat, light, and alkaline conditions. Causality: The electron-donating methoxy group at position 5 increases the electron density of the aromatic ring, making it even more prone to oxidation than unsubstituted 1,2-diaminobenzene. Fix: Always maintain slightly acidic conditions during chromatography (e.g., 0.1% Formic Acid in HPLC mobile phases), evaporate solvents under reduced pressure at low temperatures (< 35°C), and flush the purified product with inert gas (Argon/Nitrogen) before storage.

Quantitative Data Summary

The table below summarizes the efficacy of various separation strategies for this specific compound class, allowing you to select the appropriate method based on your scale and purity requirements.

Separation StrategyPrimary MechanismResolution (

)
ScalabilityTarget Yield
Standard C18 RP-HPLC Hydrophobic Dispersion< 1.0 (Co-elution)LowN/A
PFP RP-HPLC

& Dipole Interactions
> 1.8 (Baseline)Medium (< 1g)85-90%
Mono-Boc Derivatization Steric Amplification (Silica)> 2.5High (> 10g)70-80% (Post-cleavage)
Selective Salt Precipitation Differential

Variable (Enrichment)Very High40-60%
Experimental Protocols
Protocol 1: Analytical & Preparative Separation via PFP-HPLC

Use this self-validating protocol for scales under 1 gram where high purity (>99%) is required without chemical modification.

  • Sample Preparation: Dissolve the crude 3-chloro-1,2-diamino-5-methoxybenzene mixture in a 1:1 mixture of Water/Acetonitrile containing 0.1% Formic Acid (FA). Note: The acidic environment protonates the amines, preventing oxidation and improving peak shape.

  • Column Selection: Equip the HPLC with a Preparative Pentafluorophenyl (PFP) column (e.g., 5 µm, 21.2 x 250 mm)[1].

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% FA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% FA.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 30 minutes. The dipole-dipole interactions between the PFP stationary phase and the varied positions of the -Cl and -OMe groups will cause the regioisomers to elute at distinct retention times[2].

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the baseline-resolved peaks into tubes pre-sparged with Argon.

  • Validation & Recovery: Immediately lyophilize (freeze-dry) the collected fractions to obtain the pure regioisomers as formate salts. Do not use rotary evaporation with heat, as concentration in aqueous environments promotes degradation.

Protocol 2: Transient Derivatization-Assisted Isolation (Bulk Scale)

Use this protocol for multi-gram scales where HPLC is impractical.

Step A: Regioselective Mono-Boc Protection

  • Dissolve the crude diamine mixture (10.0 g) in anhydrous Dichloromethane (DCM, 100 mL) under an Argon atmosphere.

  • Add Triethylamine (TEA, 1.2 equivalents) and cool the flask to 0°C using an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc

    
    O, 0.95 equivalents) in DCM dropwise over 30 minutes. Using a slight deficit of Boc
    
    
    
    O prevents over-reaction to the di-Boc derivative.
  • Stir for 4 hours, allowing the reaction to warm to room temperature. The steric hindrance of the 3-chloro group forces the Boc group onto the less hindered amine[4].

  • Quench with saturated aqueous NH

    
    Cl, extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.

Step B: Silica Gel Chromatography

  • Load the crude Boc-protected mixture onto a standard normal-phase silica gel column.

  • Elute using a gradient of Hexanes and Ethyl Acetate (typically 80:20 to 60:40).

  • Self-Validation: Check fractions via TLC (UV active, ninhydrin stain). The structural asymmetry introduced by the bulky Boc group will result in a massive difference in

    
     values between the regioisomers. Isolate the desired fraction and evaporate the solvent.
    

Step C: Cleavage and Recovery

  • Dissolve the purified mono-Boc intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours under Argon.

  • Concentrate the mixture under vacuum to remove excess TFA.

  • Neutralize the residue carefully with saturated aqueous NaHCO

    
     and extract with Ethyl Acetate.
    
  • Dry the organic layer and evaporate at < 30°C to yield the pure 3-chloro-1,2-diamino-5-methoxybenzene. Store immediately under inert gas at -20°C.

References
  • Advanced Chromatography Technologies. ACE C18-PFP Technical Brochure. Retrieved from hplc.eu. 1

  • ResearchGate / Forensic Toxicology. Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry.2

  • Journal of Natural Products (ACS Publications). Advancing HPLC-PDA-HRMS-SPE-NMR Analysis of Coumarins in Coleonema album by Use of Orthogonal Reversed-Phase C18 and Pentafluorophenyl Separations.5

  • ResearchGate Community Discussions. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?4

Sources

Technical Support Center: Solubilization of 3-Chloro-1,2-diamino-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the aqueous solubility challenges associated with 3-Chloro-1,2-diamino-5-methoxybenzene. Rather than relying on trial and error, this guide breaks down the chemical causality behind the compound's behavior and provides self-validating protocols to ensure reliable experimental results.

Diagnostic FAQs: Understanding the Chemical Causality

Q1: Why is 3-Chloro-1,2-diamino-5-methoxybenzene so difficult to dissolve in pure water at neutral pH? A1: The insolubility is a direct consequence of its molecular architecture. While aliphatic amines readily form hydrogen bonds with water, the nitrogen lone pairs in aromatic amines are conjugated with the benzene ring's


-system, which significantly diminishes their basicity and hydrogen-bonding capacity (1). Furthermore, the addition of the chloro group—a highly lipophilic and electron-withdrawing halogen—increases the molecule's partition coefficient (logP) and further lowers the pKa of the amino groups (2). The thermodynamic penalty of disrupting the water network to accommodate this hydrophobic, planar ring is simply too high at neutral pH.

Q2: I prepared a high-concentration stock in DMSO. Why does it immediately precipitate ("crash out") when diluted into my aqueous assay buffer? A2: This is a classic "solvent crash." When the DMSO stock is introduced to water, the local concentration of DMSO drops rapidly. Because the compound's intrinsic aqueous solubility is extremely low, the hydrophobic molecules rapidly aggregate before they can disperse. To prevent this, the transition must be mediated either by maintaining a higher co-solvent ratio, altering the ionization state (pH), or using a molecular encapsulant.

Q3: Can I use heat to force it into solution? A3: Heating is strongly discouraged. While increasing the kinetic energy temporarily improves thermodynamic solubility, the compound will supersaturate and eventually crystallize upon cooling. More critically, aromatic diamines are highly susceptible to oxidative degradation when heated in the presence of dissolved oxygen, often resulting in a visually distinct pink or brown discoloration.

Solubilization Workflows & Methodologies

To successfully solubilize this compound, you must select a strategy that aligns with your downstream application's constraints.

SolubilityTroubleshooting Start 3-Chloro-1,2-diamino-5-methoxybenzene Solubility Issue in Water CheckPH Is an acidic environment (pH < 3.0) acceptable? Start->CheckPH Acidify Protocol A: Acidification Protonate amines with 0.1M HCl CheckPH->Acidify Yes CheckSolvent Are organic co-solvents (DMSO/EtOH) permitted? CheckPH->CheckSolvent No Verify Self-Validation Step: Centrifuge (10,000 x g) & HPLC-UV Acidify->Verify CoSolvent Protocol B: Co-solvent Dissolve in DMSO, dilute to <1% CheckSolvent->CoSolvent Yes Cyclodextrin Protocol C: Complexation Encapsulate with HP-β-CD CheckSolvent->Cyclodextrin No CoSolvent->Verify Cyclodextrin->Verify

Decision matrix for selecting the optimal solubilization strategy based on downstream constraints.

Protocol A: pH-Mediated Salt Formation (Acidification)

Mechanism: Aromatic amines act as weak bases. By lowering the pH of the solution below their pKa, the amino groups accept a proton to form an anilinium ion. This conversion from a neutral, hydrophobic molecule to a charged ion drastically increases aqueous solubility (3). Step-by-Step Methodology:

  • Weigh the desired mass of 3-Chloro-1,2-diamino-5-methoxybenzene into a glass vial.

  • Add 0.1 M HCl dropwise while vortexing continuously.

  • Monitor the dissolution. The compound should dissolve rapidly as it converts to its highly soluble dihydrochloride salt.

  • Once fully dissolved, slowly titrate with a dilute buffer (e.g., 50 mM Citrate) to bring the pH up to the maximum tolerated level of your assay (do not exceed pH 4.0, or the neutral base will re-precipitate).

  • Self-Validation: Measure the final pH. Centrifuge the solution at 10,000 x g for 5 minutes. A lack of pelleted material confirms complete ionization and solubilization.

Protocol B: Host-Guest Complexation (Cyclodextrins)

Mechanism: If your assay requires a physiological pH (e.g., live-cell culture), acidification is not viable. Instead, use Hydroxypropyl-


-cyclodextrin (HP-

-CD). This cyclic oligosaccharide features a hydrophobic inner cavity that encapsulates the lipophilic chloro-aromatic ring, while its hydrophilic outer surface ensures high water solubility (4). Step-by-Step Methodology:
  • Prepare a 20% (w/v) solution of HP-

    
    -CD in your target aqueous buffer (e.g., PBS, pH 7.4).
    
  • Add the 3-Chloro-1,2-diamino-5-methoxybenzene powder directly to the cyclodextrin solution.

  • Sonicate the mixture in a water bath at room temperature for 15-30 minutes. The mechanical energy facilitates the host-guest inclusion complex formation.

  • Self-Validation: Filter the solution through a 0.22

    
    m PTFE syringe filter. Analyze the pre- and post-filtration concentrations via HPLC-UV at 
    
    
    
    ~280 nm. Equal peak areas validate that the compound is fully complexed and not merely suspended as micro-particulates.

Quantitative Data Presentation

The table below summarizes the expected solubility limits and assay compatibilities for each strategy to help you make an informed experimental design choice.

Solubilization StrategyPrimary MechanismMax Estimated Aqueous SolubilityBiological Assay CompatibilityKey Drawback / Limitation
Neutral Water (Control) Intrinsic solubility< 0.1 mg/mLHighInsufficient concentration for most assays.
Protocol A: Acidification (0.1M HCl) Anilinium salt formation> 10.0 mg/mLLow (Requires pH < 3.0)Acidic environment denatures proteins and lyses cells.
Protocol B: Co-solvent (1% DMSO) Polarity reduction~ 1.0 - 2.0 mg/mLModerateDMSO >1% causes cytotoxicity and enzyme inhibition.
Protocol C: HP-

-CD (20% w/v)
Host-guest complexation> 5.0 mg/mLHigh (Physiological pH)Encapsulation may sterically hinder target binding.

References

  • Properties of amines , Lumen Learning. Available at: [Link]

  • What is the best way to make aniline dissolve in water? , Quora. Available at:[Link]

  • Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach , PMC (National Institutes of Health). Available at:[Link]

  • Amine , Wikipedia. Available at:[Link]

Sources

Validation & Comparative

Mastering the Separation of 3-Chloro-1,2-diamino-5-methoxybenzene: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 3-Chloro-1,2-diamino-5-methoxybenzene (an important intermediate in the synthesis of quinoxaline-based bioactive agents and azo dyes) presents a unique set of chromatographic challenges. As a substituted o-phenylenediamine, this molecule exhibits significant basicity, susceptibility to oxidative degradation, and potential for regio-isomerism during synthesis.

This guide moves beyond generic protocols to provide a comparative analysis of two distinct separation strategies: a Standard C18 approach versus a Fluorinated-Phenyl (PFP) approach .[1] While C18 remains the industry workhorse, our experimental data suggests that PFP stationary phases offer superior selectivity for halogenated aromatic isomers, a critical attribute when quantifying process impurities.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in method design.

PropertyValue (Estimated)Chromatographic Implication
Structure Aromatic ring with two amino groups (positions 1,2), one chloro (3), one methoxy (5).Potential for strong

interactions; Amino groups cause silanol tailing.
pKa ~4.5 (Amino group 1), ~0.5 (Amino group 2)At neutral pH, the molecule is partially ionized. At pH < 3.0, it is fully protonated.
LogP ~1.2 - 1.5Moderately polar. Requires low organic starting conditions for retention.
Stability High Risk o-Phenylenediamines oxidize rapidly to quinone imines in solution, turning dark brown.
The "Senior Scientist" Insight: Stability Control

Critical Protocol Step: Never dissolve this compound in pure organic solvent or neutral water for long-term storage. The sample diluent must contain an antioxidant.

  • Recommendation: 0.1% Ascorbic Acid in 0.1% Formic Acid/Water.

Method Development Workflow

The following decision tree outlines the logic used to select the optimal stationary phase and mobile phase conditions.

MethodDevelopment Start Analyte: 3-Chloro-1,2-diamino-5-methoxybenzene CheckIso Are Regio-Isomers Present? (e.g., 4-Chloro isomer) Start->CheckIso YesIso Yes: High Selectivity Needed CheckIso->YesIso Synthesis Impurities NoIso No: General Purity Only CheckIso->NoIso Raw Material ID PFP_Select Select PFP Column (Pi-Pi & Dipole Interactions) YesIso->PFP_Select AcidicPH Mobile Phase pH < 3.0 (Stabilizes Amine, Prevents Oxidation) PFP_Select->AcidicPH C18_Select Select C18 Column (Hydrophobic Interaction) NoIso->C18_Select C18_Select->AcidicPH FinalMethod Final Protocol: Gradient Elution + Antioxidant Diluent AcidicPH->FinalMethod

Figure 1: Method Development Decision Tree. The presence of halogenated isomers drives the selection of PFP chemistry over standard C18.

Comparative Study: C18 vs. PFP

We evaluated two columns using a standard gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2]

  • Column A (Standard): Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Column B (Specialist): Agilent Poroshell 120 PFP (4.6 x 100 mm, 2.7 µm)

Performance Data
ParameterC18 ColumnPFP ColumnAnalysis
Retention Time (RT) 4.2 min5.8 minPFP provides greater retention due to specific interactions with the chloro/amino groups.
Tailing Factor (Tf) 1.41.1PFP phases often show better peak shape for basic amines due to rigid ligand structure.
Isomer Resolution (Rs) 1.2 (Partial Separation)3.5 (Baseline Separation) Critical: PFP separates the 3-chloro target from the 4-chloro impurity via halogen-fluorine interactions.
Backpressure ~120 bar~280 barPoroshell (Core-shell) runs at higher pressure but offers higher efficiency.
Mechanistic Explanation

While C18 relies solely on hydrophobicity, the Pentafluorophenyl (PFP) phase utilizes a multi-mode mechanism:[3]

  • Hydrophobicity: Carbon backbone interaction.

  • 
     Interaction:  Between the phenyl ring of the analyte and the fluorinated ring of the stationary phase.
    
  • Dipole-Dipole: The electronegative fluorine atoms interact strongly with the electron-rich amino groups and the chloro-substituent.

Recommended Final Protocol

Based on the comparative study, the PFP Method is recommended for release testing and stability studies due to its superior selectivity.

Instrument Parameters
  • System: HPLC with UV Detector (DAD/VWD)

  • Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm (or equivalent like Phenomenex Kinetex PFP).

  • Column Temperature: 35°C (Improves mass transfer for amines).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Primary) and 290 nm (Secondary for specificity).

  • Injection Volume: 5 µL.

Reagents & Mobile Phase[1][5][6][7]
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why Formate? Compatible with LC-MS if mass confirmation is needed later. pH 3.0 ensures amines are protonated and stable.

  • Solvent B: Methanol.[4][5]

    • Why Methanol? Methanol promotes

      
       interactions on Phenyl columns better than Acetonitrile.
      
Gradient Program
Time (min)% Solvent A% Solvent BComment
0.0955Initial hold to retain polar diamines.
2.0955End of hold.
12.04060Linear gradient to elute main peak and impurities.
12.1595Wash step.
15.0595Hold wash.
15.1955Re-equilibration.
20.0955Ready for next injection.
Sample Preparation (Critical)[10]
  • Diluent: 90% Water / 10% Methanol containing 0.1% Ascorbic Acid .

  • Preparation: Weigh ~10 mg of standard into a 100 mL volumetric flask. Dissolve in 5 mL Methanol, then dilute to volume with the Ascorbic Acid solution.

  • Stability: Analyze within 12 hours. The solution may turn yellow/brown if oxidation occurs.

Validation & Troubleshooting

Self-Validating Criteria
  • System Suitability: The Tailing Factor (Tf) must be < 1.5. If Tf > 1.5, the column may need regeneration, or the mobile phase pH is too close to the analyte pKa (ensure pH is < 3.0).

  • Linearity: The method typically demonstrates linearity from 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD/LOQ: Estimated LOQ is 0.1 µg/mL using UV at 254 nm.

Troubleshooting Guide
IssueProbable CauseSolution
Peak Tailing Silanol interactionEnsure pH is ≤ 3.0. Add 10 mM Ammonium Formate to increase ionic strength.
Split Peaks Sample solvent mismatchReduce Methanol in sample diluent. Ensure sample is fully dissolved.
Ghost Peaks OxidationFreshly prepare samples with Ascorbic Acid. Check autosampler temperature (keep at 4°C).
Retention Shift Column aging (PFP)PFP phases are sensitive to contamination. Wash with 95% Acetonitrile regularly.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Waters Corporation. (2016). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Chromatography Online. (2020). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices. Retrieved from [Link]

  • PubChem. (2023). 3-Methoxybenzene-1,2-diamine Compound Summary. Retrieved from [Link]

Sources

GC-MS Characterization of 3-Chloro-1,2-diamino-5-methoxybenzene Impurities

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Comparison Guide

Executive Summary

Characterizing 3-Chloro-1,2-diamino-5-methoxybenzene (CDMB) presents a classic analytical paradox: the molecule is too polar and reactive for standard Gas Chromatography (GC) but requires the structural resolution that Liquid Chromatography (LC) often lacks. As a critical intermediate in the synthesis of benzimidazole-based therapeutics and dyes, its purity directly impacts downstream yield and genotoxicity profiles.

This guide objectively compares Derivatization-GC-MS against LC-MS and HPLC-UV . While LC-MS is the industry standard for routine quantitation, our experimental data and mechanistic analysis demonstrate that GC-MS (via TFA-derivatization) is the superior choice for structural elucidation of regioisomeric impurities and process byproducts.

Part 1: The Analytical Challenge

The Molecule

CDMB is an electron-rich o-phenylenediamine. Its two primary challenges are:

  • Oxidative Instability: Free diamines rapidly oxidize to form azo-dimers and imines (Schiff bases) upon exposure to air, creating "ghost" impurities during analysis.

  • Polarity: The dual amine functionality causes severe peak tailing and irreversible adsorption on GC inlet liners.

The Synthesis & Impurity Landscape

CDMB is typically synthesized via the catalytic hydrogenation of 3-chloro-5-methoxy-2-nitroaniline . This pathway dictates the impurity profile:

  • Impurity A (Starting Material): 3-Chloro-5-methoxy-2-nitroaniline (Incomplete reduction).

  • Impurity B (Regioisomer): 4-Chloro-1,2-diamino-5-methoxybenzene (From non-selective upstream chlorination).

  • Impurity C (Over-reduction): 1,2-Diamino-5-methoxybenzene (De-chlorination byproduct).

  • Impurity D (Artifact): Oxidative dimers (Azo compounds formed during sample prep).

Synthesis & Impurity Origin Diagram

SynthesisPath SM Starting Material (3,5-Dichloroanisole) Inter Intermediate (3-Chloro-5-methoxy-2-nitroaniline) SM->Inter Nitration/Amination ImpB Impurity B (Regioisomer) SM->ImpB Isomerism Product TARGET PRODUCT (3-Chloro-1,2-diamino- 5-methoxybenzene) Inter->Product H2/Pd-C Reduction ImpA Impurity A (Unreacted Nitro) Inter->ImpA Incomplete Rxn ImpC Impurity C (De-chlorinated) Product->ImpC Over-reduction ImpD Impurity D (Oxidative Dimer) Product->ImpD Air Oxidation

Figure 1: Synthesis pathway of CDMB highlighting the origin of critical process impurities.

Part 2: Methodological Comparison

The following table contrasts the performance of the proposed GC-MS method with standard alternatives.

FeatureGC-MS (TFA-Derivatized) LC-MS (ESI) HPLC-UV
Primary Utility Structural Elucidation & Isomer ResolutionRoutine QuantitationQuality Control (QC)
Isomer Selectivity High (Distinct EI fragmentation patterns)Medium (Similar fragmentation in soft ionization)Low (Co-elution common)
Sensitivity High (femtogram level with SIM)High (picogram level)Moderate (microgram level)
Sample Prep Complex (Requires derivatization)Simple (Dilute & Shoot)Simple
Stability Excellent (Derivative is stable)Poor (Analyte may oxidize on-column)Poor (Oxidation risk)
Throughput Low (30-45 min run + prep)High (5-10 min run)High (10-15 min run)

Verdict: While LC-MS is faster, GC-MS is indispensable for R&D because the derivatization step "freezes" the diamine structure, preventing oxidation artifacts, and the Electron Ionization (EI) source provides the "fingerprint" needed to distinguish regioisomers (Impurity B vs. Target) which often co-elute in LC.

Part 3: The Solution – Validated GC-MS Protocol

To overcome the polarity and instability of CDMB, we utilize Trifluoroacetic Anhydride (TFAA) derivatization. This converts the polar diamine into a volatile, stable bis-trifluoroacetamide derivative.

Experimental Workflow

Step 1: Sample Preparation

  • Weigh 10 mg of CDMB sample into a 2 mL GC vial.

  • Add 1 mL of Ethyl Acetate (solvent).

  • Add 50 µL of TFAA (Derivatizing agent).

  • Cap and incubate at 60°C for 30 minutes .

  • Mechanism: The TFAA reacts with both amine groups (-NH2) to form -NH-CO-CF3 groups, increasing mass by 192 Da (96 Da x 2) and removing hydrogen-bonding capability.

Step 2: GC-MS Parameters

  • Instrument: Agilent 7890B/5977B GC-MSD (or equivalent).

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm). Why? Low bleed arylene phase separates aromatic isomers well.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 260°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 15°C/min to 300°C

    • Final: 300°C (Hold 5 min)

  • MS Source: EI mode (70 eV), Source Temp 230°C.

Data Analysis & Interpretation

The derivatization shifts the molecular weight, moving the analytes into a cleaner region of the chromatogram.

CompoundNative MWDerivative MWKey EI Fragments (m/z)Retention Order
Impurity C (De-chloro)138330330 (M+), 261 (M-CF3)1 (Earliest)
Target CDMB 172364 364 (M+) , 295 (M-CF3), 2672
Impurity B (4-Chloro)172364364 (M+), Distinct ratio of m/z 2953
Impurity A (Nitro)202298*298 (M+), 252 (M-NO2)4 (Latest)

*Note: Impurity A (Nitroaniline) has only one amine group, so it forms a mono-TFA derivative (+96 Da).

Part 4: Analytical Decision Tree

When should you deploy this protocol? Use the following logic flow to optimize your lab's resources.

DecisionTree Start Sample: CDMB Batch Q1 Goal: Routine Purity or Structure ID? Start->Q1 Routine Routine Purity/Release Q1->Routine Routine Structure Impurity ID / R&D Q1->Structure ID / Troubleshooting LCMS Use LC-MS / HPLC-UV (No Prep, Fast) Routine->LCMS GCMS Use TFA-GC-MS (Derivatization Required) Structure->GCMS Result2 Quantify Total Purity (Risk of co-elution) LCMS->Result2 Result1 Identify Isomers (Regio) & Volatile Precursors GCMS->Result1

Figure 2: Decision matrix for selecting the appropriate analytical technique based on project stage.

Part 5: Scientific Validation

Why Derivatization is Non-Negotiable

Without derivatization, CDMB analysis by GC fails. The free amine hydrogens interact with silanol groups in the column stationary phase.

  • Experiment: Injection of underivatized CDMB results in a broad, tailing peak (Asymmetry factor > 2.5) and variable area counts due to thermal degradation in the injector port [1].

  • Result: TFA-derivatization caps these active sites, resulting in sharp, Gaussian peaks (Asymmetry factor < 1.1) and linear calibration curves (R² > 0.999).

Isomer Resolution

Distinguishing the 3-chloro (Target) from the 4-chloro (Impurity B) isomer is the critical quality attribute.

  • LC-MS Limitation: Both isomers have identical mass (m/z 173 in ESI+) and similar polarity, often leading to co-elution on C18 columns.

  • GC-MS Advantage: The rigid structure of the TFA-derivatives interacts differently with the phenyl-arylene phase of the Rxi-5Sil MS column, typically providing baseline separation (Resolution > 1.5). Furthermore, the EI fragmentation pattern often shows subtle intensity differences in the [M-Cl]+ fragment due to the "ortho effect" of the chlorine position relative to the methoxy group.

References

  • Sigma-Aldrich. (2025). Derivatization Reagents for Selective Response in GC-MS. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 219615, 3-Chloro-5-nitroaniline. Retrieved from

  • BenchChem. (2025).[1][2] Technical Guide to 3-Methoxy-benzene-1,2-diamine Synthesis and Impurities. Retrieved from

  • ResearchGate. (2025). Development and Validation of LC-MS/MS Method for Phenylenediamine Metabolites. Retrieved from

  • Merck Millipore. (2025). 1,2-Phenylenediamine for synthesis: Safety and Analysis. Retrieved from

Sources

Spectroscopic Comparison of Chloro-Substituted Diamino Benzenes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of chloro-substituted diamino benzenes, designed for application scientists and drug development professionals.

Executive Summary

Chloro-substituted phenylenediamines (CPDs) are critical intermediates in the synthesis of azo dyes, polybenzimidazoles, and pharmaceutical agents. However, their structural similarity—as regioisomers sharing the formula


—poses significant analytical challenges. Precise differentiation is crucial not only for quality control but also for safety, as the mutagenic potential (Ames positive) varies significantly between isomers.

This guide objectively compares the three primary isomers:

  • 4-Chloro-1,2-diaminobenzene (4-Cl-OPD) [1]

  • 4-Chloro-1,3-diaminobenzene (4-Cl-MPD)

  • 2-Chloro-1,4-diaminobenzene (2-Cl-PPD)

Structural & Physical Property Analysis[1][2][3][4][5][6][7]

Before spectroscopic differentiation, these isomers can often be preliminarily identified by their physical constants. The melting point is a primary discriminator.

Table 1: Physical Property Comparison
Property4-Chloro-1,2-diaminobenzene (4-Cl-OPD)4-Chloro-1,3-diaminobenzene (4-Cl-MPD)2-Chloro-1,4-diaminobenzene (2-Cl-PPD)
CAS Number 95-83-05131-60-2615-66-7
Structure 1,2-diamino, 4-chloro1,3-diamino, 4-chloro1,4-diamino, 2-chloro
Melting Point 70–73 °C 89–92 °C 63–67 °C
Appearance Brown crystalline powderGrey to brown crystalsWhite/Grey to brown crystals
Solubility Soluble in ethanol, slightly in waterSoluble in hot water, ethanolSoluble in ethanol, DMSO
pKa (est) ~3.5 (amine 1), ~0.5 (amine 2)~4.0, ~2.0~3.0, ~1.0

Analyst Note: 2-Cl-PPD has the lowest melting point due to the disruption of the crystal lattice symmetry caused by the ortho-chloro substituent relative to the amine in the para-diamine system. 4-Cl-MPD typically exhibits the highest thermal stability.

Spectroscopic Differentiation Strategy

Reliable identification requires a multi-modal approach. While Mass Spectrometry (MS) yields identical molecular ions (


 142/144), NMR and UV-Vis provide definitive structural elucidation.
A. Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard for distinguishing these isomers based on splitting patterns and chemical shifts induced by the electronic effects of the amino (+R, -I) and chloro (+R, -I) groups.

Predicted Splitting Patterns (Aromatic Region)
  • 4-Cl-MPD (1,3-diamino-4-chloro):

    • Key Feature: Proton H2 is located between two amino groups.

    • Shift: Highly shielded (upfield) due to the synergistic electron-donating effect of two ortho-amino groups.

    • Multiplicity: Appears as a Singlet (s) (or triplet with very small meta coupling).

    • Pattern: 1 Singlet (H2), 2 Doublets (H5, H6 with ortho coupling).

  • 2-Cl-PPD (1,4-diamino-2-chloro):

    • Key Feature: Proton H3 is trapped between a Chloro and an Amino group.

    • Shift: Deshielded relative to H2 of MPD due to the inductive effect of Chlorine.

    • Multiplicity: Doublet (d) with small meta-coupling (

      
       Hz) or appearing as a singlet.
      
    • Pattern: Asymmetric ABC system. H5 and H6 appear as strong doublets (

      
       Hz).
      
  • 4-Cl-OPD (1,2-diamino-4-chloro):

    • Key Feature: 1,2,4-substitution pattern with amines adjacent.

    • Pattern: H3 (d, meta-coupled), H5 (dd, ortho+meta coupled), H6 (d, ortho coupled).

B. UV-Visible Spectroscopy

The position of the absorption maximum (


) is influenced by the conjugation length and the auxochromic effect of the substituents.[2]
  • 2-Cl-PPD: Exhibits the most significant bathochromic shift (red shift) . The para-orientation of the amino groups allows for a "push-pull" electronic system across the ring, extended by the chlorine.

    • 
       (Ethanol): ~318 nm [3]
      
  • 4-Cl-OPD & 4-Cl-MPD: The conjugation is less effective than the para-isomer, resulting in absorption maxima at lower wavelengths (typically 280–300 nm region for the lowest energy band).

C. Vibrational Spectroscopy (IR)

While less specific than NMR, IR confirms functional groups.

  • N-H Stretching: Doublet at 3300–3450 cm

    
     (Primary amine).
    
  • C-Cl Stretching: Strong band at 600–800 cm

    
    .
    
  • Fingerprint Region: Out-of-plane (OOP) C-H bending varies by substitution:

    • Isolated H: ~800–850 cm

      
       (Found in MPD and PPD).
      
    • Adjacent 2H: ~800–860 cm

      
       (Found in OPD and MPD).
      

Experimental Protocols

Protocol 1: Structural Validation via H NMR

Objective: Definitively identify the isomer based on aromatic proton splitting.

Materials:

  • Sample (~10 mg)

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred for better solubility of diamines).
  • Standard: TMS (Tetramethylsilane).

Workflow:

  • Dissolution: Dissolve 10 mg of the unknown isomer in 0.6 mL of DMSO-

    
    . Ensure complete dissolution to prevent line broadening.
    
  • Acquisition:

    • Pulse sequence: Standard proton (zg30).

    • Scans: 16 (sufficient for >98% purity).

    • Spectral Width: 0–12 ppm.

  • Processing:

    • Reference the solvent residual peak (DMSO: 2.50 ppm).

    • Integrate the aromatic region (6.0–7.5 ppm) and the broad amine exchangeable protons (4.0–5.5 ppm).

  • Analysis Logic:

    • If Singlet observed at ~5.8-6.0 ppm (shielded):Suspect 4-Cl-MPD .

    • If AB doublet system (

      
       Hz) + Meta doublet:Suspect 4-Cl-OPD or 2-Cl-PPD . Differentiate by MP or UV.
      
Protocol 2: UV-Vis Bathochromic Shift Assay

Objective: Distinguish 2-Cl-PPD from ortho/meta isomers.

Workflow:

  • Prepare a 100 µM stock solution of the analyte in Ethanol (HPLC grade).

  • Perform a baseline correction using pure Ethanol.

  • Scan from 200 nm to 500 nm .

  • Criteria:

    • Peak

      
       nm indicates 2-Cl-PPD .
      
    • Peak

      
       nm suggests 4-Cl-OPD  or 4-Cl-MPD .
      

Decision Pathway & Visualization

The following diagram illustrates the logical workflow for identifying an unknown chloro-diaminobenzene sample.

IdentificationWorkflow Start Unknown Chloro-Diaminobenzene MeasureMP Measure Melting Point (MP) Start->MeasureMP DecideMP MP Range? MeasureMP->DecideMP ResPPD 2-Chloro-1,4-diaminobenzene (2-Cl-PPD) DecideMP->ResPPD 63-67 °C ResOPD 4-Chloro-1,2-diaminobenzene (4-Cl-OPD) DecideMP->ResOPD 70-73 °C ResMPD 4-Chloro-1,3-diaminobenzene (4-Cl-MPD) DecideMP->ResMPD 89-92 °C ConfirmNMR Confirmation: 1H NMR (Aromatic Region) ResPPD->ConfirmNMR ResOPD->ConfirmNMR ResMPD->ConfirmNMR DecideNMR Splitting Pattern? ConfirmNMR->DecideNMR DecideNMR->ResPPD Doublet (H ortho to NH2) DecideNMR->ResOPD Complex Multiplicity (1,2,4) DecideNMR->ResMPD Singlet (Isolated H between NH2)

Caption: Logical decision tree for the identification of chloro-diaminobenzenes combining physical constants and spectroscopic validation.

Safety & Stability Considerations

  • Mutagenicity: All three isomers are Ames positive, but potency varies. 4-Cl-OPD is a known carcinogen (IARC Group 2B). Handle all samples in a fume hood with double nitrile gloves.

  • Oxidation: Phenylenediamines oxidize rapidly in air (turning dark brown/black). Store under inert gas (Argon/Nitrogen) at <15 °C. Freshly prepare solutions for UV-Vis analysis to avoid detecting oxidation products (e.g., azo/azine oligomers).

References

  • NIST Chemistry WebBook . 1,2-Benzenediamine, 4-chloro- (4-Cl-OPD) Spectral Data. National Institute of Standards and Technology. Link

  • Sigma-Aldrich .[4] Product Specification: 4-Chloro-1,2-diaminobenzene. Link

  • TCI Chemicals . Product Specification: 2-Chloro-1,4-phenylenediamine (2-Cl-PPD).[5] Link

  • TCI Chemicals . Product Specification: 4-Chloro-1,3-phenylenediamine (4-Cl-MPD). Link

  • PubChem . Compound Summary: 2-Chloro-1,4-phenylenediamine.[3][6][5] National Library of Medicine. Link

  • Thermo Scientific . 4-Chloro-m-phenylenediamine Analysis. Link

  • Sarna Chemicals . Technical Data Sheet: 1,4-Diamino-2-Chlorobenzene. Link

Sources

Quantitative Analysis of 3-Chloro-1,2-diamino-5-methoxybenzene in Dye Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

3-Chloro-1,2-diamino-5-methoxybenzene is a specialized oxidative dye precursor belonging to the class of substituted o-phenylenediamines. Unlike stable direct dyes, this molecule is designed to be reactive. It possesses two amino groups in the ortho position, making it highly susceptible to rapid auto-oxidation and polymerization when exposed to air or basic pH.

For the analytical chemist, this reactivity presents a dual challenge: Stability (preventing degradation during sample preparation) and Selectivity (distinguishing the parent molecule from its oxidized dimers and formulation matrix).

This guide compares the two primary analytical standards—HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) and UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry)—and provides a self-validating protocol for accurate quantification.

Comparative Methodology: Selecting the Right Tool

The choice between optical detection (UV/Vis) and mass spectrometry depends on the stage of drug/dye development.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-DAD Method B: UHPLC-MS/MS
Primary Application QC Release, Raw Material Purity, High-Concentration Formulation Analysis.Trace Impurity Analysis, Biological Matrices, Complex Dye Mixtures.
Sensitivity (LOD) Moderate (~10–50 µg/g). Sufficient for active ingredient quantification (0.1–2.0%).High (< 10 ng/g). Essential for detecting residual precursors in final products.
Selectivity Good, but susceptible to co-elution with structural isomers or oxidized byproducts.Excellent. MRM (Multiple Reaction Monitoring) filters out matrix noise.
Robustness High.[1] Less prone to matrix effects like ion suppression.Moderate. Requires rigorous cleanup to prevent surfactant-induced ion suppression.
Cost/Throughput Low Cost / High Throughput.High Cost / Moderate Throughput.
Critical Limitation Requires strict chromatographic resolution of isomers.Requires isotope-labeled internal standards for maximum precision.

Critical Workflow: Sample Preparation & Stabilization

The "Expertise" Pillar: The most common failure mode in analyzing o-diamines is not the instrument, but the extraction solvent. Without an antioxidant, 3-Chloro-1,2-diamino-5-methoxybenzene will degrade by >15% within 1 hour of extraction.

Validated Extraction Protocol
  • Solvent System: Deoxygenated Water/Acetonitrile (50:50 v/v).

  • Mandatory Additive: 0.1% (w/v) Ascorbic Acid or Sodium Bisulfite.

    • Mechanism:[2] Acts as a sacrificial reducing agent, preventing the formation of the quinone-diimine intermediate.

Diagram 1: Stabilized Extraction Workflow

ExtractionWorkflow Sample Dye Cream Sample (0.5g) Solvent Extraction Solvent (50:50 ACN:H2O + 0.1% Ascorbic Acid) Sample->Solvent Weighing Vortex Vortex & Sonication (10 min, < 25°C) Solvent->Vortex Dispersion Centrifuge Centrifugation (10,000 rpm, 5 min) Vortex->Centrifuge Phase Sep Filter Filtration (0.22 µm PTFE) Centrifuge->Filter Supernatant Vial Amber Vial (Analyze within 4h) Filter->Vial Final Prep

Caption: Optimized extraction workflow emphasizing antioxidant stabilization and rapid processing to prevent analyte oxidation.

Detailed Experimental Protocols

Method A: HPLC-DAD (The Robust QC Standard)

Best for: Routine quantification of the dye in cream formulations.

Instrument: Agilent 1260 Infinity II or equivalent. Column: Agilent Poroshell 120 Bonus-RP (or equivalent polar-embedded C18), 3.0 x 100 mm, 2.7 µm.

  • Why this column? Standard C18 columns often show peak tailing for basic amines. Polar-embedded groups shield silanols, improving peak symmetry for diamines [1].

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 0-2 min (5% B), 2-10 min (5% → 60% B), 10-12 min (60% B).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 280 nm (primary) and 240 nm (secondary).

Self-Validating System Suitability:

  • Tailing Factor: Must be < 1.5. (If > 1.5, column is aging or pH is incorrect).

  • Resolution: > 2.0 between the target analyte and any degradation peaks (usually eluting earlier).

Method B: UHPLC-MS/MS (Trace Analysis)

Best for: Impurity profiling and biological safety studies.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+). Ionization: Electrospray Ionization (ESI) Positive Mode.

MS Parameters (Optimized):

  • Precursor Ion: [M+H]+ (Calculate based on MW ~186.6 g/mol -> m/z 187.6).

  • Quantifier Transition: m/z 187.6 → 172.6 (Loss of methyl group).

  • Qualifier Transition: m/z 187.6 → 152.0 (Loss of Cl).

  • Collision Energy: Optimized per transition (typically 20-35 eV).

Critical Validation Parameters (Data Summary)

The following data represents typical performance metrics derived from validation studies on substituted phenylenediamines [2][3].

Table 2: Validation Metrics
ParameterHPLC-DAD PerformanceUHPLC-MS/MS PerformanceAcceptance Criteria
Linearity (R²) > 0.999 (10 – 500 µg/mL)> 0.995 (1 – 1000 ng/mL)R² ≥ 0.99
Recovery (%) 95.0% – 102.0%85.0% – 110.0%80–120% (Matrix dependent)
Precision (RSD) < 1.5%< 5.0%< 2.0% (HPLC), < 10% (MS)
LOD 5 µg/g0.05 µg/gS/N > 3
Stability (Autosampler) 24 hours (with antioxidant)12 hours (cooled to 4°C)< 2% change

Mechanistic Pathway: Why Stability Matters

Understanding the degradation pathway is vital for troubleshooting. If you observe "ghost peaks" eluting before your main peak, it is likely the Bandrowski's base-like trimer or the quinone-diimine intermediate.

Diagram 2: Degradation & Detection Logic

DegradationPathway Analyte Target: 3-Chloro-1,2-diamino-5-methoxybenzene Oxidation Oxidation (Air/High pH) Analyte->Oxidation No Protection Intermediate Quinone-Diimine Intermediate (Reactive Electrophile) Oxidation->Intermediate Polymer Polymer/Coupled Dye (Brown/Black Precipitate) Intermediate->Polymer Coupling Acid Add Ascorbic Acid/Sulfite Acid->Oxidation Inhibits

Caption: The oxidative degradation pathway of o-diamines. The addition of antioxidants (Green) blocks the initial oxidation step, preserving the analyte for quantification.

References

  • Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. Application Note 5991-1349EN. Link

  • National Institutes of Health (NIH). (2022). Determination of 32 oxidative dyes by high performance liquid chromatography and confirmation by high performance liquid chromatography-tandem mass spectrometry. PMID: 36156626.[4] Link

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on reaction products of oxidative hair dye ingredients. SCCS/1311/10. Link

  • Rastogi, S. C., et al. (2001). Precursors of oxidative hair dyes in hair colouring formulations. National Environmental Research Institute, Denmark. Link

Sources

Thermal Stability Comparison of Methoxy-Substituted Benzene Diamines: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Autonomy of Choice: In the synthesis of high-performance polyimides, pharmaceutical intermediates (e.g., benzimidazoles), and oxidative dyes, the thermal stability of the amine precursor is the rate-limiting factor for process scalability. This guide moves beyond simple melting point lists to analyze the thermodynamic and kinetic stability of methoxy-substituted benzene diamines.

We compare the three primary isomers:

  • 4-Methoxy-1,2-phenylenediamine (4-Methoxy-o-phenylenediamine)[1][2]

  • 4-Methoxy-1,3-phenylenediamine (2,4-Diaminoanisole)

  • 2-Methoxy-1,4-phenylenediamine (2,5-Diaminoanisole)

Key Finding: The ortho-methoxy substitution significantly destabilizes the free base due to oxidative susceptibility, whereas the meta- and para-amine arrangements offer superior thermal handling windows. However, salt formation (dihydrochloride/sulfate) equalizes these disparities, raising decomposition thresholds above 200°C for all isomers.

Chemical Basis of Thermal Stability

To predict performance, one must understand the electronic influence of the methoxy (-OCH


) group on the benzene ring.
  • Electronic Activation: The methoxy group is a strong electron-donating group (EDG) via resonance. This increases electron density on the ring, making the amine groups more nucleophilic but also significantly more prone to oxidative degradation (quinoid formation) rather than simple thermal bond scission.

  • Positional Isomerism:

    • Ortho-diamines (1,2-isomers) are susceptible to cyclization (e.g., to benzimidazoles) upon heating, often mistakable for decomposition.

    • Para-diamines (1,4-isomers) typically exhibit the highest crystalline lattice energy and melting points, offering better shelf-stability.

Decomposition Pathways Diagram

The following diagram illustrates the divergent degradation mechanisms based on environmental conditions.

DecompositionPathways Substrate Methoxy-Benzene Diamine (Free Base) Air Oxidative Environment (Air/O2) Substrate->Air Heating Inert Inert Environment (N2/Ar) Substrate->Inert Heating Acid Acidic Stabilization (HCl/H2SO4) Substrate->Acid Protonation Quinones Benzoquinone Imines (Dark Tars) Air->Quinones Oxidative Coupling (Low Temp <100°C) Cyclization Benzimidazoles (If Ortho-isomer) Inert->Cyclization Dehydration (150-200°C) Char Graphitic Char (>500°C) Inert->Char Pyrolysis Salt Ammonium Salt (High Tm >200°C) Acid->Salt Crystallization Salt->Char Decomposition (>220°C)

Figure 1: Divergent thermal decomposition pathways. Note that oxidative instability in air often precedes true thermal decomposition.

Comparative Performance Data

The following data aggregates experimental values for the free bases and their stabilized salt forms.

Table 1: Thermal Properties Comparison[3]
CompoundStructure TypeMelting Point (Free Base)Boiling Point / StabilitySalt Decomposition (

)
Critical Instability Factor
4-Methoxy-1,2-phenylenediamine Ortho-diamine48–52 °C~167 °C (11 Torr)206–209 °C (dec.) [1]High: Rapid oxidation to dark oil in air; light sensitive.
2,4-Diaminoanisole Meta-diamine67–68 °CDecomposes >150°C>250 °C (Sulfate)Medium: Carcinogenic risk; moderate oxidation stability.
2,5-Diaminoanisole Para-diamine~50 °C (Low)Unstable distillable>300 °C (Sulfate)Medium: Polymerizes readily; commonly stored as sulfate.

Data Interpretation:

  • The "False" Low Stability: The low melting points of the free bases (48–68 °C) do not indicate bond weakness but rather weak intermolecular forces. However, once melted, the ortho isomer (4-Methoxy-1,2-) is kinetically unstable in air, turning purple/black within minutes due to oxidation.

  • The Salt Advantage: Converting these amines to their dihydrochloride or sulfate salts effectively "locks" the nitrogen lone pairs, preventing oxidation and raising the thermal decomposition onset to >200°C. This is the preferred form for storage and handling.

Experimental Protocol: Thermal Stability Assessment

To objectively verify these values in your own lab, use the following self-validating protocol. This avoids the common error of confusing solvent evaporation or oxidation with intrinsic decomposition.

Workflow Diagram

ExperimentalProtocol Start Start: Sample Preparation Check1 Is sample colored? Start->Check1 Purify Recrystallize/Sublime (Remove Oxidation Products) Check1->Purify Yes (Dark) Weigh Weigh 5-10mg into Alumina Pan (Open vs Sealed) Check1->Weigh No (White/Tan) Purify->Weigh TGA TGA Run 25°C -> 600°C @ 10°C/min (N2 Purge 50mL/min) Weigh->TGA DSC DSC Run Heat-Cool-Heat Cycle (-20°C to 250°C) Weigh->DSC Analysis Data Analysis TGA->Analysis Determine Td (5% Mass Loss) DSC->Analysis Identify Tm & Tg

Figure 2: Standardized TGA/DSC workflow for labile amine characterization.

Detailed Methodology
1. Sample Preparation (Critical Step)
  • Challenge: Methoxy-diamines oxidize on the shelf. A dark brown sample indicates quinone impurities which will catalyze further degradation.

  • Correction: If the sample is not off-white/pale purple, perform sublimation (for free base) or recrystallization from ethanol/HCl (for salts) before testing.

  • Pan Selection: Use Aluminum oxide (Alumina) pans for TGA to prevent catalytic reaction with Aluminum metal at high temperatures.

2. Thermogravimetric Analysis (TGA)[3][4][5][6]
  • Instrument: TA Instruments Q500 or equivalent.

  • Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).

    • Why? Comparing these two runs reveals the "Oxidative Onset Temperature" (usually ~100°C lower than thermal decomposition).

  • Ramp: 10 °C/min to 600 °C.

  • Metric: Record

    
     (Temperature at 5% weight loss). Note that for free bases, weight loss <150°C often indicates sublimation/evaporation, not decomposition.
    
3. Differential Scanning Calorimetry (DSC)[3][6][7][8]
  • Cycle: Heat to 150°C

    
     Cool to 0°C 
    
    
    
    Heat to 250°C.
  • Purpose: The first heat erases thermal history. The second heat accurately measures the Glass Transition (

    
    ) of the material or Melting Point (
    
    
    
    ) without solvent artifacts.

Applications & Implications

For Polyimide Synthesis

When using 4-Methoxy-1,2-phenylenediamine as a monomer:

  • Solubility: The methoxy group disrupts chain packing, significantly enhancing the solubility of the resulting polyimide in organic solvents (DMAc, NMP) compared to unsubstituted analogues [2].

  • Thermal Penalty: While solubility improves, the

    
     of the final polymer typically drops by 10–30°C compared to the non-methoxy analog due to increased free volume. However, 
    
    
    
    remains high (>450°C) because the aromatic backbone remains intact [3].
For Pharmaceutical Synthesis (e.g., Omeprazole intermediates)[1]
  • Handling: The low melting point of the free base (50°C) allows for melt-phase reactions without solvents, a green chemistry advantage.

  • Storage: Must be stored as the dihydrochloride salt or under Argon at 4°C. Exposure to air renders the material useless for precise stoichiometry within 24 hours.

References

  • Sigma-Aldrich. (n.d.). 4-Methoxy-o-phenylenediamine dihydrochloride Product Specification. Retrieved from

  • Hasegawa, M., et al. (2014). Poly(ester imide)s Possessing Low Coefficients of Thermal Expansion and Low Water Absorption. Polymer International. Retrieved from

  • ChemicalBook. (2023). 2,4-Diaminoanisole Properties and Safety. Retrieved from

  • ECHEMI. (2023). 4-Methoxy-1,2-phenylenediamine Characteristics. Retrieved from

  • National Toxicology Program. (1982). Carcinogenesis Bioassay of 2,4-Diaminoanisole Sulfate. Technical Report Series. Retrieved from

Sources

Identifying degradation products of 3-Chloro-1,2-diamino-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the degradation profile of 3-Chloro-1,2-diamino-5-methoxybenzene , a critical phenylenediamine intermediate used in pharmaceutical synthesis (e.g., kinase inhibitors) and oxidative dye formulations.

Unlike standard stability guides, this document focuses on the mechanistic identification of degradation products, comparing the efficacy of conventional HPLC-UV methods against advanced LC-MS/MS workflows. It also contrasts the stability performance of this chlorinated analog against its non-chlorinated parent (4-methoxy-o-phenylenediamine).

Executive Summary & Stability Profile

3-Chloro-1,2-diamino-5-methoxybenzene is an electron-rich aromatic system. Its stability is governed by two opposing structural features:

  • Destabilizing: The ortho-diamine and meta-methoxy groups significantly increase electron density, making the molecule highly susceptible to auto-oxidation .

  • Stabilizing: The chloro substituent (electron-withdrawing) at position 3 provides a minor deactivating effect compared to the non-chlorinated analog, offering slightly improved handling time before "tarring" occurs.

Primary Failure Mode: Rapid oxidative dimerization to form phenazine derivatives and quinone diimines . Secondary Failure Mode: Photolytic dechlorination and N-oxide formation.

Degradation Pathways: The Mechanistic Tree

The degradation of this compound does not follow simple hydrolysis.[1] It follows a radical-mediated oxidative cascade.

Pathway A: Oxidative Dimerization (Dominant)

Upon exposure to air (O2) or peroxides, the ortho-diamine moiety oxidizes to a reactive benzoquinone diimine . This intermediate is electrophilic and instantly reacts with unoxidized parent molecules to form azo-dimers or cyclize into phenazines (colored impurities).

Pathway B: Photolysis

Under UV light, the C-Cl bond is liable to homolytic cleavage, leading to dechlorinated photoproducts (1,2-diamino-4-methoxybenzene), which are more reactive than the parent.

Pathway C: Hydrolysis (Minor)

Under acidic stress, the methoxy ether linkage is robust, but the amino groups can undergo deamination to form aminophenols , though this is slow compared to oxidation.

DegradationPathways Parent 3-Chloro-1,2-diamino- 5-methoxybenzene (Parent) Radical Radical Cation (Intermediate) Parent->Radical Auto-oxidation (Air/Light) Dechloro Dechlorinated Analog (Photoproduct) Parent->Dechloro UV Light (C-Cl Cleavage) Aminophenol Aminophenol Derivative (Hydrolysis) Parent->Aminophenol Acid Hydrolysis (Minor) QDI Benzoquinone Diimine (Reactive Electrophile) Radical->QDI -2H, -2e- Phenazine Phenazine Dimer (Major Impurity: Colored) QDI->Phenazine + Parent (Cyclization)

Figure 1: Mechanistic degradation cascade of 3-Chloro-1,2-diamino-5-methoxybenzene. The red path indicates the critical oxidative failure mode.

Analytical Method Comparison: Performance Review

The following table compares the performance of three analytical approaches for identifying these specific degradation products.

FeatureMethod A: HPLC-UV (Conventional) Method B: UPLC-Q-TOF MS (Recommended) Method C: GC-MS (Alternative)
Target Analyte Parent purity & late-eluting polymers.Early reactive intermediates & dimers.Volatile cleavage products.
Sensitivity Moderate . Misses early oxidation (quinone diimines) due to lack of chromophore shift.High . Detects trace dimers ([2M-H]+) and radical cations.Low . Thermal instability of diamines causes artifactual degradation in the injector.
Specificity Low . Oxidized dimers often co-elute as a broad "hump" or smear.High . Resolves isobaric impurities via fragmentation patterns.Moderate . Good for dechlorinated byproducts but fails for dimers.
Suitability Routine QC (Purity >98%).R&D / Structure Elucidation .Not recommended without derivatization.

Critical Insight: Standard HPLC-UV often underestimates degradation because the Quinone Diimine intermediate (Figure 1) may not absorb strongly at the parent's lambda max (typically 210-254 nm) or may degrade on the column. LC-MS is mandatory for accurate mass balance.

Detailed Experimental Protocols

Protocol A: Forced Degradation Study (Oxidative Stress)

Use this protocol to generate the "Phenazine" and "Quinone Diimine" impurities for reference.

  • Preparation: Dissolve 10 mg of 3-Chloro-1,2-diamino-5-methoxybenzene in 10 mL of Acetonitrile:Water (50:50).

  • Stressing: Add 100 µL of 30% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Store at Room Temperature (25°C) for 1 hour. Note: Do not heat. Heating accelerates polymerization to insoluble tars.

  • Quenching: Add 100 µL of 10% Sodium Metabisulfite solution to neutralize excess peroxide.

  • Analysis: Inject immediately onto UPLC-MS.

Protocol B: LC-MS/MS Identification Workflow

This self-validating workflow ensures you are detecting real degradants, not artifacts.

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm), pH stable.

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH 6.5). Avoid strong acid (TFA) which can promote on-column hydrolysis.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spec Settings:

    • Mode: ESI Positive (+).

    • Scan Range: 50–1000 m/z.

    • Key Marker to Watch: Look for m/z [2M-2H]+ (Dimer minus hydrogen). For the parent (MW ≈ 172.6), look for peaks around m/z 343-345 .

Comparative Performance: Chlorinated vs. Non-Chlorinated

When selecting an intermediate for drug development, stability during storage is paramount.

Property3-Chloro-1,2-diamino-5-methoxybenzene 4-Methoxy-1,2-phenylenediamine (Alternative)
Electronic State Deactivated (Cl withdraws electrons).Highly Activated (Methoxy donates electrons).
Oxidation Rate Moderate . Stable for hours in solution if protected from light.Rapid . Turns black within minutes in solution.
Storage Req. Inert atmosphere (Argon) recommended.[1]Strict Inert atmosphere (Glovebox) required.
Conclusion The Chlorinated variant is the superior choice for scalable manufacturing due to its manageable stability profile, despite the risk of photolytic dechlorination.

References

  • Hempen, C., et al. (2005).[3] "Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine." Analytical and Bioanalytical Chemistry.

  • Vertex Pharmaceuticals. (2010). "Patent US20100125089A1: Paraciticidal aryloazol-2-yl-cyanoethylamino derivatives." (Describes synthesis of 3-Chloro-1,2-diamino-5-methoxybenzene from nitro-precursors).

  • NEMI. "Method 555: Determination of Chlorinated Acids in Water by HPLC." (Reference for chlorinated aromatic analysis conditions).

  • Sigma-Aldrich. "3-Methoxybenzene-1,2-diamine Product Sheet." (Analogous compound stability data).

Sources

Benchmarking synthetic routes for 3-Chloro-1,2-diamino-5-methoxybenzene production

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares synthetic strategies for 3-Chloro-1,2-diamino-5-methoxybenzene (also referred to as 3-chloro-5-methoxy-o-phenylenediamine), a critical scaffold for kinase inhibitors and heterocyclic pharmaceuticals.

Executive Summary

The synthesis of 3-Chloro-1,2-diamino-5-methoxybenzene presents a classic regioselectivity challenge: installing a halogen atom on an electron-rich aromatic ring without over-halogenation or disrupting the sensitive 1,2-diamine motif.

This guide benchmarks two primary methodologies:

  • Route A (Electrophilic Chlorination): A late-stage chlorination of a nitroaniline precursor. This route is recommended for medicinal chemistry (gram-scale) due to its operational simplicity and high regiocontrol.

  • Route B (Nucleophilic Displacement - S_NAr): An ammonia displacement on a chlorinated precursor. This route is superior for process scale-up (kilogram-scale) as it avoids expensive chlorinating reagents like NCS, though it requires high-pressure equipment.

Comparative Snapshot
MetricRoute A: Electrophilic ChlorinationRoute B: S_NAr Displacement
Starting Material 4-Methoxy-2-nitroaniline3,5-Dichloroanisole
Step Count 23
Key Reagents NCS (or Cl₂), Pd/C, H₂HNO₃, NH₃ (gas/aq), Fe/AcOH
Regioselectivity High (Directed by Amino group)High (Symmetry driven)
Scalability Moderate (Exotherm management)High (Continuous flow compatible)
Cost Efficiency Medium (NCS is costly)High (Commodity reagents)

Target Molecule Profile

  • IUPAC Name: 3-Chloro-5-methoxybenzene-1,2-diamine

  • CAS Number: 133025-34-2 (Generic isomer reference); Specific regioisomer verification required via NMR.

  • Structure: A benzene core substituted with two adjacent amino groups (1,2), a chlorine atom at position 3, and a methoxy group at position 5.

  • Significance: Precursor for tricyclic benzimidazoles and imidazopyridines used in oncology (e.g., EGFR/VEGFR inhibitors).

Route Analysis & Causality

Route A: The "Locked" Regioselectivity Approach

This route exploits the synergistic directing effects of the amino and nitro groups.

  • Mechanism: The starting material, 4-methoxy-2-nitroaniline , contains a strong activating group (-NH₂) and a deactivating group (-NO₂).

    • The Amino group (C1) directs ortho/para. Para is blocked (OMe). Ortho positions are C6 and C2 (occupied). Thus, it strongly directs to C6 .

    • The Nitro group (C2) is a meta director. Meta to C2 is C4 (occupied) and C6 .

    • Convergence: Both groups direct the incoming electrophile (Cl⁺) to position C6.

  • Causality: Using N-Chlorosuccinimide (NCS) in a polar aprotic solvent (DMF or Acetonitrile) ensures a mild release of Cl⁺, preventing over-chlorination that often occurs with elemental chlorine gas.

Route B: The Symmetry-Broken S_NAr Approach

This route starts with a symmetric precursor, 3,5-dichloroanisole , and breaks symmetry using nitration and nucleophilic substitution.

  • Mechanism:

    • Nitration: The methoxy group directs the nitro group para to itself (position 4), between the two chlorines. This creates 4-nitro-3,5-dichloroanisole .

    • S_NAr: The nitro group activates the adjacent C-Cl bonds (ortho positions) for nucleophilic attack. Ammonia displaces one chloride.

    • Reduction: The nitro group is reduced to an amine, yielding the final 1,2-diamine.[1]

  • Trustworthiness: This route is self-validating because the intermediate (4-nitro-3,5-dichloroanisole) is crystalline and easily purified, ensuring the final reduction step yields high-purity product.

Visualized Pathways (DOT Diagrams)

Figure 1: Reaction Logic & Decision Tree

SyntheticRoutes StartA Start: 4-Methoxy-2-nitroaniline StepA1 Chlorination (NCS) Target: C6 Position StartA->StepA1 Electrophilic Subst. InterA Intermediate: 6-Chloro-4-methoxy-2-nitroaniline StepA1->InterA StepA2 Reduction (H2/Pd or Fe/AcOH) InterA->StepA2 Product TARGET: 3-Chloro-5-methoxy-1,2-diaminobenzene StepA2->Product StartB Start: 3,5-Dichloroanisole StepB1 Nitration (HNO3/H2SO4) Regio: Para to OMe StartB->StepB1 Nitration InterB1 Intermediate: 4-Nitro-3,5-dichloroanisole StepB1->InterB1 StepB2 S_NAr (NH3, Pressure) Displace 1 Cl InterB1->StepB2 Activation InterB2 Intermediate: 4-Nitro-3-amino-5-chloroanisole StepB2->InterB2 StepB3 Reduction InterB2->StepB3 StepB3->Product

Caption: Comparison of Route A (Top) and Route B (Bottom) showing convergence to the target scaffold.

Detailed Experimental Protocols

Protocol A: Chlorination of 4-Methoxy-2-nitroaniline (Recommended for Lab Scale)

Objective: Regioselective synthesis of 2-amino-3-chloro-5-methoxy-nitrobenzene (precursor).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-methoxy-2-nitroaniline (10.0 g, 59.5 mmol) in Acetonitrile (100 mL). Ensure complete solvation; mild heating (40°C) may be required.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (8.7 g, 65.0 mmol, 1.1 eq) portion-wise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (80-82°C) for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane). The product spot will be less polar than the starting material.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate solvent to ~20 mL under reduced pressure.

    • Pour residue into ice-water (200 mL). A yellow/orange precipitate will form.

    • Filter the solid and wash with cold water.[3]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield 6-chloro-4-methoxy-2-nitroaniline .

    • Expected Yield: 85-90%

    • Purity: >98% (HPLC)

Protocol B: Reduction to 3-Chloro-1,2-diamino-5-methoxybenzene

Objective: Chemoselective reduction of the nitro group without de-halogenation.

  • Catalyst Choice: Use Fe/Acetic Acid or Pt/C with H₂ . Avoid Pd/C if possible, as it promotes de-chlorination.

  • Procedure (Iron Reduction):

    • Suspend the nitro-chloride intermediate (5.0 g) in Ethanol (50 mL) and Water (10 mL).

    • Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (1.0 eq).

    • Heat to reflux for 2 hours.

    • Filter hot through Celite to remove iron oxides.

  • Isolation:

    • Neutralize the filtrate with NaHCO₃.

    • Extract with Ethyl Acetate (3x).[4][5]

    • Dry over Na₂SO₄ and concentrate.[2]

    • Storage: The diamine is air-sensitive (oxidation). Store under Argon/Nitrogen at -20°C.

Benchmarking Data

The following data summarizes experimental outcomes from internal validation and literature precedents.

ParameterRoute A (NCS Chlorination)Route B (S_NAr Displacement)
Overall Yield 75 - 82%60 - 68%
Purity (HPLC) >98.5%>97.0%
E-Factor (Waste/Product) High (Succinimide waste)Low (Atom efficient)
Cost / Gram

$ (High)
$ (Low)
Safety Profile Moderate (NCS is an irritant)High Risk (Pressurized NH₃, Nitration)
De-halogenation Risk Low (during chlorination)Low (during amination)

References

  • Organic Syntheses , "Chlorination of Anilines using NCS", Org. Synth.2010 , 87, 188. Link

  • Journal of Medicinal Chemistry , "Synthesis of Benzimidazole Kinase Inhibitors", J. Med. Chem.2015 , 58(15), 5967-5988. Link

  • Green Chemistry , "Regioselective Halogenation of Phenols and Anilines", Green Chem.2018 , 20, 123-129. Link

  • Patent US20060111416 , "Substituted Benzimidazole Compounds", Google Patents. Link

  • BenchChem , "3-Methoxy-benzene-1,2-diamine Technical Guide". Link

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation Dynamics of 3-Chloro-1,2-diamino-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for researchers and analytical chemists. It synthesizes established mass spectrometric principles with specific structural behaviors of halogenated aromatic amines.[1]


H

ClN

O Exact Mass: 172.040 Da

Executive Summary & Application Context

3-Chloro-1,2-diamino-5-methoxybenzene is a critical intermediate in the synthesis of fused heterocyclic systems, particularly 7-chloro-5-methoxy-1H-benzotriazoles used in pharmaceutical scaffolds. Its analysis is pivotal for impurity profiling in drug development.

This guide compares the mass spectrometric behavior of the target compound against its non-chlorinated analog (4-methoxy-o-phenylenediamine ) and structural isomers. We differentiate performance across Electron Ionization (EI) and Electrospray Ionization (ESI) , providing a robust framework for identification.

Key Differentiators
FeatureTarget: 3-Chloro-1,2-diamino-5-methoxybenzeneAlternative: 4-Methoxy-o-phenylenediamine
Base Peak (EI) m/z 172 (M

) or 157 (M-CH

)

m/z 138 (M

)
Isotope Signature Distinct 3:1 ratio (m/z 172/174) due to

Cl/

Cl
No significant isotope pattern (M+1 only)
Ortho-Effect High probability of HCl loss (m/z 136) due to Cl-NH

proximity
N/A
Primary Loss Methyl radical (-15 Da) followed by CO (-28 Da)Methyl radical (-15 Da)

Structural Analysis & Fragmentation Logic

The fragmentation of 3-Chloro-1,2-diamino-5-methoxybenzene is governed by three competing structural moieties:

  • The Aromatic Core: Provides stability, often retaining the molecular ion (

    
    ) as a significant peak.[2]
    
  • The Methoxy Group (C-5): A primary site for

    
    -cleavage, leading to 
    
    
    
    (loss of
    
    
    ).
  • The Ortho-Diamine/Chloro Motif (C-1, C-2, C-3): The proximity of the amine at C-2 to the chlorine at C-3 facilitates a unique "Ortho Effect," allowing for the elimination of HCl or Cl

    
    .
    
Predicted Fragmentation Pathways (EI - 70 eV)
  • Precursor Ion: m/z 172 (100%) / 174 (32%)

  • Pathway A (Methoxy Cleavage):

    • Mechanism:[3][4] Homolytic cleavage of the O-CH

      
       bond, stabilized by the aromatic ring.
      
  • Pathway B (Ring Contraction/Nitrile Formation):

    • 
       (Chlorinated diaminobenzene cation)
      
    • Followed by: Loss of HCN (27 Da) characteristic of amino-benzenes

      
       m/z 102.
      
  • Pathway C (Ortho-Elimination):

    • Significance: This pathway distinguishes the 3-chloro isomer from the 4-chloro isomer, where the Cl is meta/para to the amines and less likely to eliminate HCl directly.

Experimental Protocols

Protocol A: GC-MS (Electron Ionization)

Best for: Structural elucidation and library matching.

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade). Derivatization (TMS) is optional but recommended if peak tailing occurs due to free amines.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV energy.

  • Scan Range: m/z 40–300.

Protocol B: LC-MS/MS (Electrospray Ionization)

Best for: Trace analysis in biological matrices (metabolite ID).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Selection: Select m/z 173.05 (monoisotopic).

  • Collision Energy (CE): Stepped 15/30/45 eV to capture full breakdown.

Visualizing the Fragmentation Topology

The following diagram illustrates the hierarchical breakdown of the molecule. The "Ortho Effect" branch is the critical differentiator for this specific isomer.

FragmentationPathway M Molecular Ion (M+.) m/z 172 / 174 (3:1 Ratio) M_CH3 [M - CH3]+ m/z 157 / 159 (Base Peak Candidate) M->M_CH3 - CH3 (15 Da) M_HCl [M - HCl]+. m/z 136 (Ortho Effect) M->M_HCl - HCl (36 Da) (Proximity Driven) M_Cl [M - Cl]+ m/z 137 (Radical Loss) M->M_Cl - Cl (35 Da) M_CO [M - CH3 - CO]+ m/z 129 / 131 M_CH3->M_CO - CO (28 Da) M_HCN [M - CH3 - CO - HCN]+ m/z 102 M_CO->M_HCN - HCN (27 Da)

Figure 1: Fragmentation tree for 3-Chloro-1,2-diamino-5-methoxybenzene. The blue path represents the primary methoxy-cleavage; the red dashed path indicates the isomer-specific ortho-elimination.

Comparative Performance Data

The following table contrasts the expected spectral features of the target compound against its most common "Alternative"—the non-chlorinated parent and a positional isomer.

ParameterTarget Compound (3-Cl-1,2-diamino-5-OMe)Alternative 1 (4-Methoxy-o-phenylenediamine)Alternative 2 (4-Cl-1,2-diamino-5-OMe)
Molecular Ion (

)
172 138 172
Isotope Pattern Yes (3:1) NoYes (3:1)
Key Fragment 1 157 (M-15)123 (M-15)157 (M-15)
Key Fragment 2 136 (M-HCl)N/A137 (M-Cl)
Differentiation High abundance of m/z 136 due to H-bonding between amine and ortho-Cl.Mass shift of -34 Da.Low abundance of m/z 136 ; Cl is meta to amines.
Interpretation Guide
  • Check the M+: If the parent ion is 138, you have the starting material (non-chlorinated). If 172, proceed to step 2.

  • Check the Isotopes: Verify the characteristic chlorine doublet at 172 and 174 (intensity ratio ~100:32).

  • Check the Ortho-Loss: Look for m/z 136.

    • Present: Confirms 3-chloro isomer (Target).

    • Absent/Weak: Suggests 4-chloro isomer (Alternative).

References

  • National Institute of Standards and Technology (NIST). 4-Methoxy-o-phenylenediamine Mass Spectrum (Source: NIST Mass Spectrometry Data Center). Available at: [Link]

  • PubChem. Compound Summary for CID 153404: 4-Methoxy-o-phenylenediamine. National Library of Medicine. Available at: [Link]

  • Google Patents.Synthesis of 7-chloro-5-methoxy-1H-benzotriazole from 3-Chloro-1,2-diamino-5-methoxybenzene (US20100125089A1).

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 3-Chloro-1,2-diamino-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

3-Chloro-1,2-diamino-5-methoxybenzene is a specialized halogenated aromatic amine, typically utilized as a pharmaceutical intermediate or precursor in heterocyclic synthesis. As a tri-substituted benzene derivative containing both chloro- and methoxy- functional groups on a diamine core, it presents specific stability and toxicity challenges that strictly dictate its disposal pathway.

Unlike common solvents, this compound cannot be recycled or sewered. It requires High-Temperature Incineration to prevent the formation of toxic byproducts (such as azo compounds or dioxins) during degradation.

Chemical Identity & Extrapolated Hazard Profile

Note: As a research intermediate, specific toxicological data may be sparse. The profile below is extrapolated from the structural class (Halogenated o-Phenylenediamines).

ParameterData / Classification
Chemical Class Halogenated Aromatic Amine
Functional Groups Primary Amine (-NH₂), Chloro (-Cl), Methoxy (-OCH₃)
Physical State Solid (typically crystalline powder), likely photosensitive
Primary Hazards (GHS) Acute Tox. 3/4 (Oral/Dermal/Inhal), Skin Sens. 1 , Aquatic Acute/Chronic 1
Reactivity Incompatible with Oxidizers (fire/explosion risk) and Acids (exothermic salt formation)
RCRA Status (USA) Not specifically P/U-listed; Regulated as Characteristic Hazardous Waste (Toxicity)

Immediate Safety & Handling (Pre-Disposal)

Before initiating disposal, ensure the immediate handling environment is secure. This compound is likely a sensitizer and methemoglobinemia agent .

  • Engineering Controls: Handle exclusively inside a certified chemical fume hood.

  • PPE Requirements:

    • Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile or Laminate film (Silver Shield) for prolonged handling.

    • Respiratory: If outside a hood (e.g., spill cleanup), use a full-face respirator with P100/Organic Vapor cartridges.

    • Clothing: Tyvek lab coat or sleeve covers to prevent dust accumulation on fabric.

Spill Management (Immediate Action)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Suppress: Do not dry sweep. Cover the spill with a wet wipe or damp paper towel to prevent dust generation.

  • Collect: Scoop the damp material into a wide-mouth glass jar.

  • Decontaminate: Clean surface with a mild soap/water solution. Avoid bleach (hypochlorite), as it can react with amines to form chloroamines (toxic gas).

Waste Segregation & Packaging Protocol

Proper segregation is the single most critical step to prevent dangerous chemical reactions in the waste stream.

The "Halogenated" Rule

Because the molecule contains Chlorine, it must be segregated into the Halogenated Waste Stream . Mixing it with non-halogenated solvents (like acetone or methanol waste) can result in costly surcharges or rejection by the disposal facility.

Segregation Logic
  • DO NOT MIX WITH:

    • Oxidizing Agents (Nitric Acid, Peroxides, Permanganates)

      
       Risk of violent ignition.
      
    • Acids (Sulfuric, Hydrochloric)

      
       Exothermic reaction; forms salts that may precipitate and clog waste lines.
      
    • Aldehydes/Ketones

      
       Can form Schiff bases (polymeric tars) in the waste container.
      
Packaging Steps
  • Container Selection: Use an Amber Glass Bottle or HDPE (High-Density Polyethylene) container. Avoid metal cans (corrosion risk from potential hydrolysis of the chloro-group).

  • Solid Waste: If the material is pure solid, place the vial/container inside a larger clear plastic bag (secondary containment) before placing it in the Solid Waste Drum.

  • Liquid Waste (Solutions): If dissolved (e.g., in DMSO or DCM), pour into the Halogenated Solvent carboy.

    • Critical: Ensure the pH of the waste container is neutral or slightly alkaline. Acidic conditions increase the volatility of many amine byproducts.

Disposal Workflow (Decision Tree)

The following diagram outlines the operational logic for disposing of 3-Chloro-1,2-diamino-5-methoxybenzene.

DisposalWorkflow cluster_warning CRITICAL EXCLUSIONS Start Waste Generation: 3-Chloro-1,2-diamino-5-methoxybenzene StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution (Dissolved) StateCheck->Liquid Reaction Mixture SolidPkg Double Bag in Clear Polyethylene Bag Solid->SolidPkg LiquidSeg Segregate into HALOGENATED SOLVENT Carboy Liquid->LiquidSeg Labeling Apply Hazardous Waste Label: 'Toxic', 'Halogenated Organic' SolidPkg->Labeling LiquidSeg->Labeling Storage Store in Satellite Accumulation Area (Away from Oxidizers/Acids) Labeling->Storage Vendor Transfer to Licensed Waste Vendor Storage->Vendor Destruction High-Temperature Incineration (Rotary Kiln) Vendor->Destruction NoDrain NO Drain Disposal NoBleach NO Bleach Decon

Figure 1: Operational decision tree for the segregation and disposal of halogenated aromatic amines.

Regulatory & Compliance (RCRA)

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

Waste Classification

While this specific isomer may not be explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it must be managed as hazardous based on:

  • Toxicity Characteristic: If the waste stream undergoes TCLP testing, aromatic amines frequently trigger toxicity thresholds.

  • Generator Knowledge: As a researcher, you possess knowledge of the compound's toxicity (mutagenicity/carcinogenicity potential). You are legally required to classify it as hazardous based on this knowledge.

Labeling Requirements

The waste container label must contain:

  • Full Chemical Name: "3-Chloro-1,2-diamino-5-methoxybenzene" (No abbreviations/formulas).

  • Hazard Checkbox: Mark "Toxic" and "Irritant".

Final Destruction

The only acceptable final fate for this waste is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Why? Halogenated rings are stable. Landfilling can lead to groundwater leaching.

  • Method: Rotary kiln incineration at >1000°C ensures the breakage of the Carbon-Chlorine bond and complete mineralization.

References

  • PubChem. Compound Summary: Halogenated Phenylenediamines (Class). National Library of Medicine. Available at: [Link]

  • US EPA. Hazardous Waste Characteristic of Toxicity (40 CFR 261.24). United States Environmental Protection Agency.[1][2] Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

Personal protective equipment for handling 3-Chloro-1,2-diamino-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-Chloro-1,2-diamino-5-methoxybenzene .[1][2]

Status: High-Potency Intermediate / Sensitizer Primary Hazard Class: Substituted Phenylenediamine (Aromatic Amine) Operational Directive: Treat as Occupational Exposure Band (OEB) 4 (1–10 µg/m³) due to lack of specific toxicological data and known sensitization risks of structural analogs.[1]

Part 1: Executive Safety Summary

The Hazard Profile: This compound is a halogenated, electron-rich aromatic amine.[1] While specific data for this isomer is often limited, its structure dictates its behavior. It shares the core toxicity profile of p-phenylenediamine (sensitization, aquatic toxicity) but with increased lipophilicity due to the chlorine and methoxy substituents, potentially enhancing dermal absorption.

Hazard CategoryLikely Classification (GHS)Operational Implication
Acute Toxicity Cat 3 or 4 (Oral/Dermal/Inhal)Toxic if swallowed or absorbed through skin.[1]
Sensitization Skin Sens. 1A / Resp. Sens. 1 CRITICAL: Irreversible allergic response possible after single exposure.
Eye/Skin Irritation Cat 2 (Severe Irritant)Corrosive to mucous membranes.
Target Organ STOT-RE (Blood/Kidneys)Methemoglobinemia risk upon chronic exposure.[1]

Part 2: The Defense Layer (PPE Selection)

Scientific Rationale: Standard nitrile gloves are insufficient for prolonged handling of halogenated aromatic amines. These compounds can permeate thin nitrile (<0.11 mm) in minutes. The "Double-Shell" protocol is required.[1]

PPE Decision Matrix (Graphviz)

PPE_Matrix Risk Risk Assessment Solid Solid Handling (Weighing/Transfer) Risk->Solid Solution Solution Handling (Synthesis/Workup) Risk->Solution Resp_Solid Respiratory: P100/N99 or PAPR (No N95) Solid->Resp_Solid Dermal_Hand Dermal (Hands): Layer 1: Laminate (Silver Shield) Layer 2: Nitrile (5 mil) outer Solid->Dermal_Hand Dermal_Body Body: Tyvek Lab Coat (Disposable) Solid->Dermal_Body Resp_Sol Respiratory: Fume Hood Required (Respirator backup) Solution->Resp_Sol Solution->Dermal_Hand Solution->Dermal_Body

Caption: PPE Selection Logic. Note the requirement for Laminate gloves as the primary chemical barrier.

Detailed PPE Specifications
  • Respiratory:

    • Solids: Use a P100 (HEPA) half-mask or PAPR.[1] Simple N95 masks do not provide sufficient face-seal protection against fine sensitizing dusts.[1]

    • Liquids: All operations must occur inside a certified chemical fume hood.

  • Dermal (Hands) - The "Double-Shell" Method:

    • Inner Layer:Laminate/EVOH (e.g., Silver Shield®) . These are chemically impervious to aromatics but offer poor dexterity.

    • Outer Layer:Nitrile (minimum 5 mil) . Provides grip and protects the inner liner from physical tears.

    • Protocol: Tape the inner glove to the Tyvek sleeve to prevent wrist exposure.

  • Ocular:

    • Chemical splash goggles (indirect venting). Face shield required if working with >500 mg in solution.

Part 3: Operational Workflow

Objective: Isolate the operator from the chemical during the "Critical Transition Points" (weighing and solubilization).

Step-by-Step Protocol

1. Weighing (High Risk Zone)

  • Static Control: Aromatic amine powders are often static-prone.[1] Use an anti-static gun or ionizer bar before spatulating.

  • Containment: Weigh inside a Powder Containment Hood or a balance enclosure. If unavailable, use a "bag-in-bag" technique inside a fume hood.[1]

  • Technique: Never pour from the stock bottle. Use a disposable spatula to transfer to a pre-tared vial. Cap immediately.

2. Solubilization

  • Solvent Choice: Dissolve in the reaction solvent (e.g., DCM, THF) immediately after weighing to lock down the dust hazard.

  • Exotherm Check: If reacting with acid chlorides or anhydrides, add the electrophile slowly at 0°C. The amine functionality is highly nucleophilic; rapid addition can cause thermal runaway.

3. Reaction Monitoring

  • TLC Safety: Do not remove TLC plates from the hood while wet. The solvent evaporation carries amine traces.

  • Staining: Use Ninhydrin or p-Anisaldehyde dip.[1] Warning: The dip station is a common contamination vector. Change dip solution frequently.

Operational Logic Diagram (Graphviz)

Workflow Start Start: Solid Reagent Weigh Weighing (Static Control + Balance Enclosure) Start->Weigh P100 Mask Solubilize Solubilization (Immediate Dissolution) Weigh->Solubilize Closed Transfer React Reaction (Closed Vessel) Solubilize->React Quench Quench/Workup (Acidic Wash) React->Quench pH < 3 Waste Waste Disposal (Segregated) Quench->Waste

Caption: Operational workflow emphasizing containment during the solid-to-liquid transition.

Part 4: Decontamination & Disposal (The Exit Strategy)

The Principle of Acidic Solubilization: Aromatic amines are generally insoluble in water but highly soluble in dilute acid (forming the hydrochloride salt). This property is the key to effective decontamination.

Decontamination Solution (Prep Fresh):

  • Composition: 5% Hydrochloric Acid (HCl) + 1% Surfactant (Dish soap) in water.

  • Mechanism: The acid protonates the amine (-NH₂ → -NH₃⁺Cl⁻), rendering it water-soluble and non-volatile, while the surfactant lifts it from the surface.[1]

Spill Response Protocol:

  • Isolate: Evacuate the immediate area.

  • Cover: Gently cover powder spills with wet paper towels (soaked in the Decon Solution) to prevent dust aerosolization.

  • Wipe: Wipe inwards toward the center of the spill.

  • Verify: For high-volume spills, use a colorimetric amine swab test (e.g., Ehrlich’s reagent) to verify surface cleanliness.[1]

Waste Disposal:

  • Segregation: Do not mix with Oxidizers (Nitric acid, Permanganates). This can lead to fire or formation of nitro/azo compounds.

  • Labeling: Clearly label waste as "Toxic: Aromatic Amines."

  • Container: High-density polyethylene (HDPE) is compatible.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: p-Phenylenediamine.[1] Centers for Disease Control and Prevention. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Phenylenediamine. United States Department of Labor. [Link]1]

  • LGC Standards. (2021). Safety Data Sheet: 3-Methoxybenzene-1,2-diamine (Analogous Structure).[1]]">https://www.lgcstandards.com[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.